Fenquinotrione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-30-13-10-8-12(9-11-13)25-15-5-2-4-14(23)19(15)24-20(22(25)29)21(28)18-16(26)6-3-7-17(18)27/h2,4-5,8-11,18H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSTXQYTZBZXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158629 | |
| Record name | 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342891-70-6 | |
| Record name | Fenquinotrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342891706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[8-chloro-4-(4-methoxyphenyl)-3-oxo-quinoxaline-2-carbonyl]cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENQUINOTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX4K9LB1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenquinotrione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenquinotrione is a potent triketone herbicide highly effective against a broad spectrum of broadleaf and sedge weeds, particularly those resistant to acetolactate synthase (ALS) inhibitors. Developed by Kumiai Chemical Industry and Ihara Chemical Industry, it is a valuable tool in modern agriculture, especially in rice cultivation.[1][2] This technical guide provides a comprehensive overview of the chemical structure and a detailed analysis of the synthetic pathway of this compound. It includes a summary of its physicochemical properties, a step-by-step description of its synthesis, and its mechanism of action as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione, is a complex organic molecule.[1][3][4] Its structure is characterized by a quinoxaline heterocyclic core linked to a cyclohexanedione ring and a substituted phenyl group.
Structural Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione | |
| CAS Number | 1342891-70-6 | |
| Molecular Formula | C₂₂H₁₇ClN₂O₅ | |
| Molecular Weight | 424.83 g/mol | |
| Appearance | Pale yellow powder | |
| Melting Point | 157.6 °C | |
| Log P (pH 7.0) | 0.33 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with 2,6-dichloronitrobenzene. The key steps involve the formation of a quinoxaline ring system, followed by its acylation with a cyclohexanedione moiety.
Synthetic Pathway Overview
The overall synthetic scheme for this compound can be visualized as follows:
Caption: Synthetic pathway of this compound.
Detailed Experimental Protocols
While specific, detailed experimental protocols from primary literature are not publicly available in their entirety, the synthesis can be described based on the known reaction types:
-
Aromatic Substitution: The synthesis commences with an aromatic substitution reaction involving 2,6-dichloronitrobenzene and a substituted aniline (likely p-methoxyaniline) to form the diarylamine intermediate.
-
Béchamp Reduction: The nitro group of the diarylamine intermediate is then reduced to a primary amine using the Béchamp reduction, which typically employs iron filings in the presence of an acid.
-
Dean-Stark Condensation: The resulting diamine undergoes a Dean-Stark condensation with diethyl ketomalonate. This reaction, carried out under conditions that remove water, leads to the formation of the quinoxaline ring system.
-
Hydrolysis: The ester group on the quinoxaline ring is hydrolyzed to a carboxylic acid, typically using a base such as potassium carbonate followed by acidification.
-
O-Acylation and Rearrangement: The final steps involve the O-acyl coupling of the carboxylic acid with 1,3-cyclohexanedione, followed by a cyanide-catalyzed rearrangement to yield the C-acylated final product, this compound.
Note: The structures of intermediates 86, 87, 89, 90, and 92 are inferred from the described reaction sequence.
Mechanism of Action
This compound exerts its herbicidal activity by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the biochemical pathway for the synthesis of plastoquinone and tocopherol in plants.
HPPD Inhibition Pathway
Caption: Mechanism of HPPD inhibition by this compound.
Inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The resulting lack of carotenoids leaves chlorophyll susceptible to photo-oxidation, leading to the characteristic bleaching symptoms and ultimately, plant death.
Conclusion
This compound is a significant herbicide with a complex chemical structure and a multi-step synthesis process. Its mode of action as an HPPD inhibitor provides effective control of a wide range of weeds. This guide offers a foundational understanding for researchers and professionals in the fields of agrochemistry and drug development, summarizing the key technical aspects of this important molecule. Further research into optimizing its synthesis and exploring its biological activity could lead to the development of even more effective and selective herbicides.
References
- 1. Page loading... [guidechem.com]
- 2. Synthetic route to the herbicide Fenquinotrione_Chemicalbook [chemicalbook.com]
- 3. Mechanism of action and selectivity of a novel herbicide, this compound [jstage.jst.go.jp]
- 4. Mechanism of action and selectivity of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Fenquinotrione: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fenquinotrione is a novel triketone-type herbicide demonstrating potent efficacy against a broad spectrum of broadleaf and sedge weeds, coupled with exceptional selectivity in rice.[1][2][3] Developed by Kumiai Chemical Industry Co., Ltd., this herbicide addresses the critical need for effective control of weeds resistant to acetolactate synthase (ALS) inhibitors.[3][4] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway. The remarkable safety of this compound in rice is attributed to its rapid metabolic detoxification, primarily through CYP81A6-mediated demethylation and subsequent glucose conjugation. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, including detailed experimental methodologies and key data presented for scientific evaluation.
Discovery and Optimization
The journey to identify this compound began with a strategic focus on HPPD inhibitors to combat the rise of ALS-resistant weeds in rice paddy fields. Researchers at Kumiai Chemical Industry initiated a screening program, which led to the identification of an oxoquinoxaline derivative as a promising lead compound.
A systematic structure-activity relationship (SAR) study was undertaken to optimize the herbicidal activity and crop selectivity of this lead compound. Key modifications were explored at three main positions: the acid moiety, the N-position of the oxoquinoxaline ring, and the fused benzene ring. While various substitutions at the N-position with phenyl and heterocyclic groups yielded high herbicidal efficacy, they unfortunately resulted in low safety for rice. The breakthrough came with substitutions on the fused benzene ring, where the introduction of a halogen or methyl group at the 8-position significantly improved the selectivity between rice and problematic weeds. Ultimately, the 8-chloro substituted analog, this compound, was selected for development due to its optimal balance of potent herbicidal activity and excellent crop safety.
Physicochemical Properties
| Property | Value |
| Common Name | This compound |
| Development Code | KUH-110 |
| IUPAC Name | 2-{[8-chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-yl]carbonyl}cyclohexane-1,3-dione |
| CAS Registry Number | 1342891-70-6 |
| Molecular Formula | C22H17ClN2O5 |
| Molecular Weight | 424.83 |
| Appearance | Pale yellow powder |
| Melting Point | 157.6°C |
| Water Solubility | 17.3 mg/L (20°C) |
| Log Pow | 2.91 (pH 1.0), 1.59 (pH 4.0), 0.33 (pH 7.0) |
(Data sourced from:)
Mechanism of Action: HPPD Inhibition
This compound exerts its herbicidal effects by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is a critical enzyme in the catabolic pathway of the amino acid tyrosine, where it catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid. Homogentisic acid serves as a precursor for the synthesis of essential molecules like tocopherols and plastoquinone.
Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is a key step in the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound disrupts the production of plastoquinone, which in turn halts carotenoid synthesis. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidative damage caused by excess light energy. The absence of carotenoids leads to the degradation of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible weeds, ultimately leading to their death.
Docking studies have revealed that the 1,3-diketone moiety of this compound forms a bidentate interaction with the Fe(II) ion at the active site of the HPPD enzyme. Additionally, π-π stacking interactions occur between the oxoquinoxaline ring of this compound and the conserved phenylalanine residues (Phe409 and Phe452) in the enzyme's active site, indicating that it acts as a competitive inhibitor of the natural substrate, HPP.
References
Fenquinotrione's Disruption of Carotenoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenquinotrione is a potent herbicide that induces a characteristic bleaching of plant tissues, a visual manifestation of its interference with carotenoid biosynthesis. This technical guide provides an in-depth exploration of the molecular mechanism underpinning this compound's herbicidal activity. The primary mode of action is the potent and competitive inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition initiates a cascade of biochemical events that ultimately leads to the degradation of chlorophyll and photooxidative damage, culminating in plant death. This document details the core mechanism, presents quantitative data on enzyme inhibition, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.
Core Mechanism of Action: Indirect Inhibition of Carotenoid Biosynthesis
This compound's herbicidal effects stem from its potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the metabolic pathway of tyrosine.[1][2][3] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a crucial precursor for the synthesis of plastoquinone and tocopherol.[1][2]
The critical link to carotenoid biosynthesis lies in the role of plastoquinone. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid biosynthesis pathway responsible for converting phytoene into colored carotenoids. By inhibiting HPPD, this compound effectively depletes the pool of plastoquinone. This lack of the vital cofactor, in turn, indirectly inhibits the activity of phytoene desaturase.
The disruption of the carotenoid biosynthesis pathway leads to the accumulation of the colorless precursor, phytoene, and a deficiency of colored carotenoids such as β-carotene and lutein. Carotenoids play a critical photoprotective role in plants by quenching triplet chlorophyll and scavenging reactive oxygen species (ROS) generated during photosynthesis. In the absence of carotenoids, chlorophyll is susceptible to photooxidation, leading to the characteristic bleaching symptoms and, ultimately, cell death.
Biochemical studies have shown that the 1,3-diketone moiety of this compound forms a bidentate interaction with the Fe(II) ion at the active site of HPPD. Furthermore, π–π stacking interactions occur between the oxoquinoxaline ring of this compound and conserved phenylalanine residues (Phe409 and Phe452) in the enzyme's active site, indicating that this compound acts as a competitive inhibitor of the natural substrate.
Quantitative Data: HPPD Inhibition
The inhibitory potency of this compound against HPPD has been quantified in vitro using recombinant enzymes from different plant species. The half-maximal inhibitory concentration (IC50) values demonstrate the potent nature of this herbicide.
| Plant Species | Enzyme | IC50 (nM) | Reference |
| Arabidopsis thaliana | HPPD | 44.7 | |
| Oryza sativa (rice) | HPPD | 27.2 |
Note: While the bleaching symptoms are a clear indication of carotenoid biosynthesis disruption, specific quantitative data detailing the percentage reduction of individual carotenoids (e.g., lutein, β-carotene) in various plant species following this compound treatment is not extensively available in the public domain.
Experimental Protocols
In Vitro HPPD Inhibition Assay
This protocol outlines a representative method for determining the inhibitory activity of this compound on HPPD, adapted from established methodologies for HPPD inhibitor screening.
Objective: To determine the IC50 value of this compound against recombinant HPPD.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana or Oryza sativa)
-
This compound
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
FeSO4
-
Catalase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the HPP substrate in the assay buffer.
-
Prepare a fresh solution of ascorbate and FeSO4 in the assay buffer.
-
Dilute the recombinant HPPD enzyme to the desired working concentration in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following components in order:
-
Assay buffer
-
Ascorbate and FeSO4 solution
-
Catalase solution
-
A series of dilutions of the this compound stock solution (and a solvent control).
-
Recombinant HPPD enzyme solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the HPP substrate to each well.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) which corresponds to the consumption of HPP, or monitor the formation of a product if a coupled-enzyme assay is used.
-
Record the reaction rate for each this compound concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Carotenoid Extraction and Quantification
This protocol provides a general framework for extracting and quantifying carotenoids from plant tissues treated with this compound.
Objective: To measure the levels of major carotenoids in this compound-treated and control plant tissues.
Materials:
-
Plant tissue (treated with this compound and control)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., acetone, ethanol, or a mixture thereof, often containing a small amount of butylated hydroxytoluene (BHT) as an antioxidant)
-
Saponification reagent (e.g., methanolic KOH)
-
Partitioning solvent (e.g., diethyl ether or hexane)
-
Anhydrous sodium sulfate
-
HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector
-
Carotenoid standards (e.g., lutein, β-carotene)
Procedure:
-
Sample Preparation:
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
-
Extraction:
-
Extract the powdered tissue with the extraction solvent until the tissue becomes colorless. This may require multiple extraction cycles.
-
Centrifuge the extract to pellet the debris and collect the supernatant.
-
-
Saponification (Optional but Recommended):
-
To remove chlorophyll and saponify lipids, add the saponification reagent to the extract and incubate in the dark.
-
This step is crucial for accurate quantification of carotenoids, as chlorophyll can interfere with their detection.
-
-
Partitioning:
-
Add the partitioning solvent and a saline solution to the saponified extract to separate the carotenoids into the organic phase.
-
Collect the upper organic phase containing the carotenoids.
-
Wash the organic phase with water to remove any remaining alkali.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Quantification by HPLC:
-
Evaporate the solvent from the extract under a stream of nitrogen.
-
Redissolve the carotenoid extract in a suitable injection solvent.
-
Inject the sample into the HPLC system.
-
Separate the carotenoids using a suitable gradient elution program.
-
Detect the carotenoids at their specific maximum absorption wavelengths (typically around 450 nm) using the PDA detector.
-
Identify and quantify the individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.
-
Visualizations
Caption: this compound's mode of action on the carotenoid biosynthesis pathway.
Caption: Workflow for assessing this compound's impact on HPPD and carotenoids.
References
An In-depth Technical Guide to Oxoquinoxaline Derivative Herbicides: Focus on Fenquinotrione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenquinotrione, a novel oxoquinoxaline derivative herbicide, has emerged as a potent and selective solution for weed management, particularly in rice cultivation.[1][2][3] Developed by Kumiai Chemical Industry Co., Ltd., this compound effectively controls a broad spectrum of broadleaf and sedge weeds, including those resistant to acetolactate synthase (ALS) inhibitors.[1][2] Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the carotenoid biosynthesis pathway. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, herbicidal activity, crop safety, and the experimental protocols utilized in its evaluation.
Introduction
The development of herbicides with novel modes of action is crucial for combating the evolution of herbicide-resistant weeds. Oxoquinoxaline derivatives represent a promising class of herbicides, with this compound being a key example. This compound's unique chemical structure, featuring an oxoquinoxaline ring, confers high efficacy and excellent selectivity, making it a valuable tool in modern agriculture. This document serves as a technical resource for researchers and professionals engaged in the discovery and development of new herbicidal agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-{[8-chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-yl]carbonyl}cyclohexane-1,3-dione | |
| CAS Registry Number | 1342891-70-6 | |
| Molecular Formula | C₂₂H₁₇ClN₂O₅ | |
| Molecular Weight | 424.83 | |
| Appearance | Pale yellow powder | |
| Melting Point | 157.6°C | |
| Solubility in Water | 17.3 mg/L (20°C) | |
| Log P (octanol-water) | 2.91 (pH 1.0), 1.59 (pH 4.0), 0.33 (pH 7.0) |
Mechanism of Action
This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27). HPPD is a key enzyme in the tyrosine catabolic pathway, responsible for converting 4-hydroxyphenylpyruvate (HPP) to homogentisate. Homogentisate is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherol.
The inhibition of HPPD by this compound leads to a depletion of plastoquinone. Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway. The disruption of carotenoid synthesis results in the photo-oxidation of chlorophyll, leading to characteristic bleaching symptoms in susceptible plants, followed by necrosis and death.
A docking study has suggested that the 1,3-diketone moiety of this compound forms a bidentate interaction with the Fe(II) ion at the active site of the HPPD enzyme. Additionally, π-π stacking interactions occur between the oxoquinoxaline ring of this compound and the conserved phenylalanine residues (Phe409 and Phe452) in the enzyme's active site, indicating competitive inhibition with the natural substrate, HPP.
Figure 1: Signaling pathway of this compound's herbicidal action.
Herbicidal Activity and Crop Safety
This compound exhibits a broad spectrum of activity against sedges and broadleaf weeds while demonstrating excellent safety in rice.
Quantitative Herbicidal Efficacy
The herbicidal efficacy of this compound has been quantified through various studies. Table 2 summarizes the 50% inhibitory concentration (IC₅₀) against HPPD from different species, and Table 3 presents the effective dose (ED) values for weed control and crop safety.
Table 2: Inhibitory Activity of this compound against HPPD
| Species | HPPD Source | IC₅₀ (nM) | Reference |
| Arabidopsis thaliana | Recombinant | 44.7 | |
| Oryza sativa (Rice) | Recombinant | 27.2 |
Table 3: Herbicidal Activity and Rice Selectivity of this compound
| Plant Species | Parameter | Value (g a.i./ha) | Reference |
| Oryza sativa (Rice, cv. Kinmaze) | ED₂₀ (20% inhibition) | >1000 | |
| Monochoria vaginalis | ED₉₀ (90% control) | 63 | |
| Schoenoplectus juncoides | ED₉₀ (90% control) | 63 | |
| Cyperus difformis (5-6 leaf stage) | Effective Dose | 125 | |
| Cyperus iria (5-6 leaf stage) | Effective Dose | 125 | |
| Fimbristylis miliacea (ALS resistant, 5-6 leaf stage) | Effective Dose | 125 |
Mechanism of Rice Selectivity
The remarkable selectivity of this compound in rice is not due to differences in the target enzyme's sensitivity, as the IC₅₀ value for rice HPPD is even lower than that for Arabidopsis HPPD. Instead, the selectivity is attributed to the rapid metabolic detoxification of this compound in rice plants. The primary metabolic pathway involves O-demethylation of the methoxy group on the phenyl ring, mediated by the cytochrome P450 monooxygenase CYP81A6, followed by glucose conjugation. This rapid metabolism in rice leads to the formation of non-toxic metabolites, ensuring crop safety.
References
An In-depth Technical Guide on the Physicochemical Properties of Fenquinotrione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of Fenquinotrione, a novel triketone herbicide. The information is curated for professionals in research and development, with a focus on quantitative data, experimental context, and mechanism of action.
Chemical Identity and Structure
This compound, developed by Kumiai Chemical Industry Co., Ltd., is a potent herbicide belonging to the triketone chemical class.[1] Its chemical structure is characterized by a chlorinated quinoxaline derivative designed for high efficacy.[1]
-
IUPAC Name: 2-{[8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]carbonyl}cyclohexane-1,3-dione[2][3][4]
-
CAS Number: 1342891-70-6
-
Molecular Formula: C₂₂H₁₇ClN₂O₅
-
Canonical SMILES: COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O
Physicochemical Properties
The environmental fate, bioavailability, and herbicidal activity of this compound are governed by its distinct physicochemical characteristics. These properties have been determined using standardized regulatory protocols and are summarized below.
| Property | Value | Conditions | Source(s) |
| Molecular Weight | 424.83 g/mol | - | |
| Physical State | Pale yellow powder/solid | - | |
| Melting Point | 157.6°C | - | |
| Boiling Point | Decomposes before boiling | - | |
| Density | 1.445 g/cm³ | 20°C | |
| Vapor Pressure | 1.68 × 10⁻⁴ Pa | 25°C | |
| Water Solubility | 17.3 mg/L | 20°C | |
| 265.3 mg/L | 30°C | ||
| 3835 mg/L | 20°C, pH 7 | ||
| Octanol-Water Partition Coefficient (Log P) | 2.91 | pH 1.0 | |
| 1.59 | pH 4.0 | ||
| 0.33 / -0.33 | pH 7.0 | ||
| Dissociation Constant (pKa) | 2.72 | 25°C |
Note: Discrepancies in reported values, such as for water solubility at pH 7, may arise from different experimental conditions or methodologies (e.g., flask shake vs. column elution).
Experimental Protocols for Physicochemical Properties
While specific experimental reports for this compound are proprietary, the determination of these physicochemical properties for regulatory submission typically follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Melting Point (OECD 102): The melting point is determined using methods like the capillary method, where a small sample is heated in a capillary tube, and the temperature range over which it melts is observed. Differential Scanning Calorimetry (DSC) is also commonly used to measure the temperature and heat flow associated with thermal transitions.
-
Water Solubility (OECD 105): The flask shake method is a common protocol. A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous phase is then measured, typically using High-Performance Liquid Chromatography (HPLC). The pH-dependent solubility is critical and is measured in buffered solutions at various pH levels.
-
Vapor Pressure (OECD 104): The vapor pressure of a low-volatility compound like this compound is often determined using the gas saturation method (effusion method). A carrier gas is passed over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is then quantified to calculate the vapor pressure.
-
Octanol-Water Partition Coefficient (Log P / Kow) (OECD 107/117): The shake flask method is standard for determining the Log P value. This compound is dissolved in a mixture of n-octanol and water (buffered to a specific pH), which is then shaken until equilibrium is achieved. The concentrations of the substance in both the octanol and aqueous phases are measured to calculate the partition coefficient. Given this compound's strong pH dependency, this test is repeated at different pH values, as reflected in the data table.
-
Dissociation Constant (pKa) (OECD 112): Potentiometric titration is a widely used method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored continuously. The pKa is determined from the resulting titration curve. Spectrophotometric methods can also be used if the UV/Vis spectrum of the compound changes with ionization state.
Mode of Action: Inhibition of HPPD Signaling Pathway
This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a critical component in the biochemical pathway responsible for plastoquinone and carotenoid biosynthesis in plants.
The inhibition of HPPD disrupts the conversion of its natural substrate, 4-hydroxyphenylpyruvate (HPP), into homogentisate. This blockage leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidative damage. The ultimate result is the characteristic bleaching of plant tissues, followed by growth cessation and death of the susceptible weed. This compound exhibits a strong inhibitory effect, with an IC₅₀ value of 44.7 nM against the HPPD enzyme from Arabidopsis thaliana.
Caption: Inhibition of the HPPD enzyme by this compound.
Selectivity and Metabolism
This compound demonstrates excellent selectivity in crops like rice. This selectivity is not due to differences in the target enzyme's affinity, but rather to the crop's ability to rapidly metabolize the herbicide. In rice, the cytochrome P450 enzyme CYP81A6 mediates the demethylation of this compound, which is followed by glucose conjugation. This process detoxifies the compound, rendering the crop plant unharmed while susceptible weeds, which lack this metabolic pathway, accumulate the active herbicide and perish.
References
Fenquinotrione: A Technical Guide to its Herbicidal Action and Symptomatology in Susceptible Weeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenquinotrione is a novel herbicide belonging to the triketone class of compounds, demonstrating high efficacy against a broad spectrum of broadleaf and sedge weeds, including those resistant to acetolactate synthase (ALS) inhibitors.[1][2][3] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biochemical pathway responsible for plastoquinone and carotenoid biosynthesis.[4][5] This inhibition leads to a cascade of effects within susceptible plants, culminating in characteristic bleaching symptoms and eventual death. This technical guide provides an in-depth analysis of the herbicidal symptoms induced by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Herbicidal Symptoms of this compound
The primary and most distinct symptom of this compound on susceptible weeds is a pronounced bleaching of the meristematic tissues. This whitening effect is a direct consequence of the inhibition of carotenoid biosynthesis. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. In their absence, the high energy captured by chlorophyll molecules is transferred to molecular oxygen, generating reactive oxygen species (ROS) that rapidly degrade chlorophyll and other cellular components, leading to the observed bleaching and subsequent necrosis.
While a detailed day-by-day progression of symptoms for this compound on specific weeds is not extensively documented in the available literature, the general time-course for HPPD inhibitors follows a predictable pattern:
-
Initial Symptoms (3-5 days after treatment): The first visible signs of herbicidal activity typically appear as a slight chlorosis or yellowing of the newly developing leaves and meristematic regions.
-
Progression to Bleaching (7-14 days after treatment): The chlorosis intensifies, transitioning to a distinct white or bleached appearance as chlorophyll is progressively destroyed. This bleaching is most prominent in the growing points of the plant.
-
Necrosis and Plant Death (14-28 days after treatment): Following complete bleaching, the affected tissues become necrotic, turning brown and brittle. This ultimately leads to the collapse and death of the susceptible weed. The efficacy of this compound and the development of these symptoms are visually evaluated on a scale of 0 (no effect) to 100 (complete kill).
Biochemical Mode of Action
This compound targets and inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of both plastoquinone and tocopherols. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway.
Quantitative Data on Herbicidal Efficacy
The herbicidal activity of this compound has been quantified through various studies, primarily focusing on its effective dose for controlling specific weed species and its inhibitory concentration against the target HPPD enzyme.
| Target Organism | Parameter | Value | Reference(s) |
| Schoenoplectus juncoides (a sedge weed) | ED90 (g a.i./ha) | 63 | |
| Monochoria vaginalis (a broadleaf weed) | ED90 (g a.i./ha) | 63 | |
| Rice (Oryza sativa) | ED20 (g a.i./ha) | 63 | |
| Arabidopsis thaliana HPPD | IC50 (nM) | 44.7 | |
| Rice (Oryza sativa) HPPD | IC50 (nM) | 27.2 |
Table 1: Herbicidal Efficacy and HPPD Inhibition of this compound. ED90 represents the effective dose required for 90% control of the weed population. ED20 is the dose causing 20% injury to the crop. IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Weed Species | Application Timing | Application Rate (g a.i./ha) | Efficacy (% control) | Reference(s) |
| Monochoria spp. | Pre- and early post-emergence | 125 - 250 | Excellent | |
| Cyperus spp. | Pre- and early post-emergence | 125 - 250 | Excellent | |
| Amaranthus spp. | Pre- and early post-emergence | 125 - 250 | Excellent | |
| Cyperus difformis (5-6 leaf stage) | Post-emergence | 125 | Outstanding | |
| Cyperus iria (5-6 leaf stage) | Post-emergence | 125 | Outstanding | |
| ALS-resistant Fimbristylis miliacea (5-6 leaf stage) | Post-emergence | 125 | Outstanding | |
| Schoenoplectus juncoides (up to 4-leaf stage) | Post-emergence | 300 | High | |
| Monochoria vaginalis (up to 4-leaf stage) | Post-emergence | 300 | High | |
| Sagittaria trifolia (up to 1-arrowhead-leaf stage) | Post-emergence | 300 | High |
Table 2: Efficacy of this compound on Various Susceptible Weed Species.
Experimental Protocols
Greenhouse Bioassay for Herbicidal Efficacy
A standardized greenhouse bioassay is crucial for evaluating the herbicidal efficacy of compounds like this compound. The following protocol is a synthesis of methodologies described in the literature.
Quantification of Chlorophyll and Carotenoids
The bleaching effect of this compound can be quantified by measuring the reduction in chlorophyll and carotenoid content in treated plants. A common method involves solvent extraction followed by spectrophotometric analysis.
Materials:
-
Fresh leaf tissue from treated and control plants
-
100% Acetone
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Extraction:
-
Weigh a known amount of fresh leaf tissue (e.g., 0.1 g).
-
Homogenize the tissue in a known volume of 100% acetone (e.g., 5 mL) until the tissue is completely white.
-
Centrifuge the homogenate at 5000 rpm for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant to a clean tube.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the supernatant at 661.6 nm, 644.8 nm, and 470 nm, using 100% acetone as a blank.
-
-
Calculation:
-
The concentrations of chlorophyll a (Chl a), chlorophyll b (Chl b), and total carotenoids (Cx+c) in the extract (µg/mL) can be calculated using the following equations for 100% acetone:
-
Chl a = 11.24 * A661.6 - 2.04 * A644.8
-
Chl b = 20.13 * A644.8 - 4.19 * A661.6
-
Cx+c = (1000 * A470 - 1.90 * Chl a - 63.14 * Chl b) / 214
-
-
The total pigment content per unit of fresh weight (e.g., µg/g FW) can then be calculated by considering the volume of the extract and the initial weight of the leaf tissue.
-
Conclusion
This compound is a potent HPPD-inhibiting herbicide that effectively controls a wide range of problematic weeds in rice cultivation. Its characteristic bleaching symptom is a direct and visible manifestation of its mode of action, which disrupts carotenoid biosynthesis and leads to the photo-oxidative destruction of chlorophyll. The quantitative data on its efficacy and the detailed experimental protocols provided in this guide offer valuable resources for researchers and professionals in the fields of weed science and herbicide development. Further research focusing on the detailed temporal progression of symptoms in various weed species would provide an even more comprehensive understanding of this compound's herbicidal effects.
References
- 1. Development of a rice herbicide, this compound [jstage.jst.go.jp]
- 2. This compound: A new herbicide for weed control in rice [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action and selectivity of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action and selectivity of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Docking of Fenquinotrione with HPPD Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular docking of Fenquinotrione with the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This compound is a potent herbicide that targets the HPPD enzyme, a critical component in the tyrosine catabolism pathway of plants.[1] Understanding the molecular interactions between this compound and the HPPD enzyme is crucial for the development of new, more effective herbicides and for addressing weed resistance.
Introduction to this compound and the HPPD Enzyme
This compound is a novel herbicide that effectively controls a wide range of broadleaf and sedge weeds, demonstrating excellent selectivity for rice.[1] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1]
The HPPD enzyme is a non-heme, Fe(II)-dependent oxygenase that plays a vital role in the catabolism of tyrosine in most aerobic organisms.[1] In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E). Inhibition of HPPD disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately causing bleaching and death of the plant.
Molecular Docking Analysis of this compound with HPPD
Molecular docking studies have been instrumental in elucidating the binding mode of this compound within the active site of the HPPD enzyme. These computational simulations provide valuable insights into the specific interactions that contribute to the potent inhibitory activity of this compound.
Key Molecular Interactions
Docking studies reveal that the 1,3-diketone moiety of this compound is a key structural feature for its inhibitory activity. This group forms a bidentate interaction with the catalytic Fe(II) ion in the active site of the HPPD enzyme.[1] This interaction is a common feature among many HPPD inhibitors.
Beyond this crucial interaction, several amino acid residues within the HPPD active site play a significant role in stabilizing the binding of this compound through various non-covalent interactions:
-
π-π Stacking: The oxoquinoxaline ring of this compound engages in π-π stacking interactions with the aromatic rings of conserved phenylalanine residues, specifically Phe409 and Phe452.
-
Hydrogen Bonding: A hydrogen bond is formed between this compound and the amino acid residue Gln335.
-
Additional π-π Stacking: Another π-π stacking interaction occurs between the methoxyphenyl group of this compound and the residue Phe420.
The following diagram illustrates the key interactions between this compound and the active site of the HPPD enzyme.
Quantitative Analysis of Binding Affinity
While specific binding energy values (e.g., in kcal/mol) and inhibition constants (Ki) from molecular docking studies of this compound with HPPD are not extensively reported in publicly available literature, the experimental inhibitory activity has been well-characterized. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against HPPD from different plant species.
| Plant Species | HPPD Enzyme | IC50 (nM) | Reference |
| Arabidopsis thaliana | AtHPPD | 44.7 | |
| Oryza sativa (Rice) | OsHPPD | 27.2 |
These low nanomolar IC50 values are indicative of a strong binding affinity between this compound and the HPPD enzyme.
Experimental Protocols for Molecular Docking
A generalized experimental workflow for performing molecular docking of a ligand like this compound with a target enzyme such as HPPD is outlined below. This protocol is based on standard practices in computational drug and herbicide design.
Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Detailed Methodologies
1. Protein Preparation:
-
Obtain Protein Structure: The three-dimensional crystal structure of the target HPPD enzyme is typically obtained from a public repository like the Protein Data Bank (PDB). For Arabidopsis thaliana HPPD, relevant PDB entries can be utilized.
-
Pre-processing: The raw PDB file is pre-processed to remove water molecules, co-factors not relevant to the binding interaction, and any existing ligands.
-
Add Hydrogens: Hydrogen atoms, which are usually not resolved in crystal structures, are added to the protein structure using computational tools.
-
Assign Charges: Partial atomic charges are assigned to the protein atoms.
2. Ligand Preparation:
-
Obtain Ligand Structure: A 2D or 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using a molecule editor.
-
Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation.
-
Assign Charges and Torsion: Partial charges are assigned to the ligand atoms, and its rotatable bonds (torsions) are defined.
3. Grid Generation:
-
A 3D grid box is defined around the active site of the HPPD enzyme. The dimensions of this grid are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this space during the docking simulation. The location of the grid is often centered on a co-crystallized ligand or key active site residues.
4. Molecular Docking:
-
Software: Various software packages are available for molecular docking, such as AutoDock, Glide, or GOLD. The choice of software can influence the docking algorithm and scoring function used.
-
Algorithm: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations (poses) of this compound within the defined grid box.
-
Parameters: Docking parameters, such as the number of genetic algorithm runs, population size, and the number of energy evaluations, are set to ensure a thorough search of the conformational space.
5. Scoring and Analysis:
-
Scoring Function: Each generated pose is evaluated by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function takes into account various energy terms like van der Waals forces, electrostatic interactions, and hydrogen bonding.
-
Pose Selection: The poses are ranked based on their scores, and the top-ranking poses are visually inspected to analyze the binding mode and key interactions with the protein residues.
6. Post-Docking Analysis:
-
Molecular Dynamics (MD) Simulation: To further validate the docking results and assess the stability of the ligand-protein complex over time, molecular dynamics simulations can be performed. MD simulations provide a more dynamic view of the interactions and can help refine the binding pose.
Signaling Pathway: Tyrosine Catabolism and the Impact of HPPD Inhibition
The HPPD enzyme is a key player in the tyrosine catabolism pathway. Inhibition of this enzyme has significant downstream effects, which are the basis for the herbicidal action of this compound.
Inhibition of the HPPD enzyme by this compound blocks the conversion of 4-hydroxyphenylpyruvate to homogentisate. This blockage leads to two primary consequences in plants:
-
Depletion of Essential Molecules: The lack of homogentisate prevents the synthesis of plastoquinone and tocopherols. Plastoquinone is a vital component of the photosynthetic electron transport chain. Its depletion disrupts photosynthesis, leading to a loss of energy production.
-
Accumulation of Toxic Precursors: The buildup of 4-hydroxyphenylpyruvate and its precursors can be toxic to the plant cells.
The combined effect of these disruptions is the characteristic bleaching of the plant tissues, followed by cessation of growth and eventual death.
Conclusion
Molecular docking has provided a detailed understanding of the inhibitory mechanism of this compound on the HPPD enzyme. The key interactions identified through these computational studies, particularly the bidentate chelation of the catalytic iron ion and the specific interactions with key amino acid residues, explain the high potency of this herbicide. This knowledge is invaluable for the rational design of next-generation HPPD inhibitors with improved efficacy and selectivity, as well as for developing strategies to manage the evolution of herbicide resistance in weeds. The integration of computational and experimental approaches will continue to be a cornerstone of modern herbicide discovery and development.
References
Fenquinotrione's Impact on Plastoquinone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism by which the herbicide fenquinotrione disrupts the biosynthesis of plastoquinone in plants. The content herein is curated for researchers, scientists, and professionals involved in herbicide development and plant biochemistry.
Introduction
This compound is a potent triketone herbicide that effectively controls a wide range of broadleaf and sedge weeds.[1][2][3][4][5] Its mode of action centers on the inhibition of a key enzyme in the plastoquinone biosynthetic pathway, leading to a cascade of physiological effects that result in plant death. This guide will detail the molecular interactions, biochemical consequences, and experimental methodologies used to characterize the impact of this compound.
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The primary target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the pathway responsible for the synthesis of plastoquinone and tocopherols. It catalyzes the conversion of 4-hydroxyphenylpyruvic acid (HPP) into homogentisic acid (HGA), a precursor for these essential molecules.
This compound acts as a potent inhibitor of HPPD. Docking studies have revealed that the 1,3-diketone moiety of this compound interacts with the Fe(II) ion at the active site of the enzyme. Additionally, π–π stacking interactions occur between the oxoquinoxaline ring of this compound and conserved phenylalanine residues (Phe409 and Phe452) in the enzyme's active site, indicating that it competes with the natural substrate, HPP.
The inhibition of HPPD by this compound leads to a depletion of the plastoquinone pool. Plastoquinone is an essential electron carrier in the photosynthetic electron transport chain and, crucially for the herbicidal effect, acts as a cofactor for the enzyme phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway. The lack of its plastoquinone cofactor prevents the function of PDS.
This disruption of carotenoid biosynthesis has severe consequences. Carotenoids play a vital role in protecting chlorophyll from photo-oxidative damage. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching symptoms observed in susceptible plants, followed by necrosis and death.
Quantitative Data: HPPD Inhibition
The inhibitory potency of this compound against HPPD has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the enzyme from different plant species.
| Species | Enzyme | IC50 (nM) |
| Arabidopsis thaliana | HPPD | 44.7 |
| Oryza sativa (rice) | HPPD | 27.2 |
Experimental Protocols: In Vitro HPPD Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of compounds against HPPD, based on a coupled-enzyme spectrophotometric assay.
4.1. Principle
The activity of HPPD is measured by monitoring the formation of its product, homogentisic acid (HGA), from the substrate p-hydroxyphenylpyruvate (HPPA). As HGA itself is not easily detected spectrophotometrically, a second enzyme, homogentisate 1,2-dioxygenase (HGD), is introduced. HGD rapidly converts HGA to maleylacetoacetate, which can be monitored by the increase in absorbance at 318 nm. The rate of this absorbance increase is directly proportional to the HPPD activity.
4.2. Materials and Reagents
-
Recombinant HPPD enzyme
-
Recombinant HGD enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: 4-hydroxyphenylpyruvic acid (HPPA)
-
Cofactors: FeSO₄, Ascorbic acid
-
Test Compound (this compound)
-
Solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 318 nm
4.3. Procedure
-
Prepare Solutions:
-
Prepare a stock solution of the HPPD enzyme in the assay buffer.
-
Prepare a stock solution of the HGD enzyme in the assay buffer.
-
Prepare a stock solution of HPPA in the assay buffer.
-
Prepare a cofactor solution containing FeSO₄ and ascorbic acid in water.
-
Prepare a serial dilution of this compound in the chosen solvent.
-
-
Assay Setup (in a 96-well plate):
-
Add assay buffer to each well.
-
Add the cofactor solution to each well.
-
Add the this compound dilutions (or solvent for control wells) to the respective wells.
-
Add the HGD enzyme solution to all wells.
-
Add the HPPD enzyme solution to all wells except the blank control. For the blank, add an equivalent volume of assay buffer.
-
-
Pre-incubation:
-
Mix the contents of the plate gently and pre-incubate at a constant temperature (e.g., 30°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the HPPA substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 318 nm over time using the microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action and selectivity of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action and selectivity of a novel herbicide, this compound [jstage.jst.go.jp]
- 4. Mechanism of action and selectivity of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A new herbicide for weed control in rice [morressier.com]
Initial Toxicity Screening of Fenquinotrione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenquinotrione is a triketone herbicide that functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial in the tyrosine catabolism pathway in both plants and mammals.[1][2] In plants, its inhibition leads to a depletion of essential molecules, causing bleaching and eventual death. In mammals, the inhibition of HPPD can lead to an accumulation of tyrosine in the blood (tyrosinemia), which is associated with a range of toxicological effects.[1] This guide provides a comprehensive overview of the initial toxicity screening of this compound, summarizing available data, outlining experimental methodologies, and visualizing key pathways.
Executive Summary of Toxicological Profile
This compound exhibits a low acute toxicity profile. The primary toxicological concerns identified in animal studies are ocular and hepatic effects, which are characteristic of HPPD inhibitors. Notably, comprehensive genotoxicity studies have returned negative results, indicating that this compound is unlikely to be mutagenic or clastogenic.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For a product containing this compound, the following results have been reported:
Table 1: Acute Toxicity of a this compound-Containing Product
| Test Type | Species | Route | Result | Classification | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 > 1,960 mg/kg | Low Toxicity | |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 2,020 mg/kg | Low Toxicity | |
| Acute Inhalation Toxicity | Rat | Inhalation | LC50 > 3 mg/L (4-hr) | Low Toxicity |
A Lowest-Observed-Adverse-Effect-Level (LOAEL) for a single oral administration in rats has been established at 2,000 mg/kg body weight, based on observations of soft feces and staining of perianal fur.
Experimental Protocols
The following are generalized experimental protocols for acute toxicity testing based on OECD guidelines. The specific protocols used for this compound are not publicly available.
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle is used if the substance is not administered as supplied.
-
Dosage: A stepwise procedure is used with a starting dose of 2000 mg/kg body weight. Depending on the outcome (mortality or morbidity), lower or higher fixed doses (300, 5, 50, 2000 mg/kg) are used in subsequent steps.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with clipped fur.
-
Dose Application: The test substance is applied uniformly over a shaved area of the back (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.
-
Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight.
-
Observations: Similar to the oral toxicity study, animals are observed for systemic toxicity and local skin reactions at the site of application for 14 days.
-
Test Animals: Healthy, young adult rats.
-
Exposure: Animals are exposed to the test substance as a gas, vapor, aerosol, or dust in a whole-body or nose-only inhalation chamber for a standard duration of 4 hours.
-
Concentration: A limit concentration of 5 mg/L for dusts/mists or 20 mg/L for gases/vapors is often used.
-
Observations: Animals are monitored for signs of toxicity during and after exposure for a period of 14 days.
Genotoxicity
A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of this compound. The results from these studies were consistently negative, indicating no evidence of mutagenic or clastogenic activity. While specific quantitative data is not publicly available, the following sections describe the standard methodologies for these assays.
Table 2: Summary of Genotoxicity Studies for this compound
| Test Type | System | Result | Reference |
| Bacterial Reverse Mutation Test (Ames Test) | S. typhimurium, E. coli | Negative | |
| In Vitro Mammalian Chromosomal Aberration Test | Mammalian Cells | Negative | |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Rodent Bone Marrow | Negative |
Experimental Protocols
-
Principle: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a non-dependent state.
-
Test Strains: A set of bacterial strains is used, typically including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix from induced rat liver) to detect metabolites that may be mutagenic.
-
Procedure: The test chemical, bacterial culture, and S9 mix (or buffer) are combined and plated on a minimal agar medium. After incubation for 48-72 hours, the number of revertant colonies is counted.
-
Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background.
-
Principle: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes.
-
Treatment: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).
-
Procedure: After treatment, cells are arrested in metaphase, harvested, and stained. Metaphase cells are then analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Evaluation: A positive response is characterized by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.
-
Principle: This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in young erythrocytes.
-
Test Animals: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Analysis: The frequency of micronucleated polychromatic (immature) erythrocytes is determined by microscopic analysis of stained smears.
-
Evaluation: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.
Cytotoxicity
Cytotoxicity assays are used to determine the potential of a substance to cause cell death. While specific data for this compound is not publicly available, the Neutral Red Uptake assay is a common method for this purpose.
Experimental Protocol: Neutral Red Uptake (NRU) Assay (Following OECD Guideline 129)
-
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Cell Culture: A suitable cell line (e.g., Balb/c 3T3 cells or normal human keratinocytes) is seeded in 96-well plates and allowed to attach.
-
Treatment: The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 hours).
-
Procedure: After exposure, the cells are incubated with a medium containing Neutral Red. The dye is then extracted from the viable cells, and the absorbance is measured spectrophotometrically.
-
Evaluation: The concentration of the test substance that causes a 50% reduction in Neutral Red uptake (IC50) is calculated as a measure of cytotoxicity.
Mechanism of Toxicity: HPPD Inhibition and Tyrosinemia
The primary mechanism of this compound's toxicity in mammals is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component of the tyrosine catabolic pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.
Inhibition of HPPD leads to an accumulation of its substrate, which in turn causes a buildup of tyrosine in the blood (tyrosinemia). Elevated levels of tyrosine and its metabolites are responsible for the characteristic toxic effects observed in animal studies, primarily affecting the eyes and liver.
Species differences in susceptibility to HPPD inhibitor toxicity have been observed and are attributed to variations in the activity of tyrosine aminotransferase (TAT), another enzyme in the tyrosine degradation pathway. Species with lower TAT activity, such as rats, are more prone to developing severe tyrosinemia and subsequent toxicity.
Signaling Pathway
Caption: Mechanism of this compound toxicity via HPPD inhibition.
Experimental Workflows
In Vitro Genotoxicity Testing Workflow
Caption: Workflow for in vitro genotoxicity assessment.
In Vivo Acute Toxicity Testing Workflow
Caption: Workflow for in vivo acute toxicity testing.
Conclusion
The initial toxicity screening of this compound indicates a low level of acute toxicity and no evidence of genotoxic potential. The primary toxicological effects observed in animal models, namely ocular and hepatic toxicity, are directly linked to its mechanism of action as an HPPD inhibitor and the resulting tyrosinemia. Further research could focus on elucidating the detailed molecular pathways downstream of tyrosinemia that lead to cellular damage and on obtaining more precise quantitative toxicity data to refine risk assessments. The species-specific differences in toxicity highlight the importance of selecting appropriate animal models for human health risk assessment of HPPD inhibitors.
References
Methodological & Application
Fenquinotrione application for controlling broadleaf weeds in rice
Introduction
Fenquinotrione is a novel triketone herbicide developed for selective control of a wide spectrum of broadleaf and sedge weeds in rice cultivation.[1][2][3][4] Its unique mode of action and high degree of crop safety make it a valuable tool for managing problematic weeds, including those resistant to acetolactate synthase (ALS) inhibiting herbicides.[2] These notes provide detailed information on its mechanism of action, selectivity, application protocols, and performance data for research and development professionals.
Mechanism of Action: HPPD Inhibition
This compound's herbicidal activity stems from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis. The inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for the enzyme phytoene desaturase involved in the carotenoid biosynthesis pathway. The resulting disruption of carotenoid production leaves chlorophyll unprotected from photo-oxidation, causing characteristic bleaching symptoms and eventual death of the susceptible plant. Studies show this compound potently inhibits HPPD, with an IC50 value of 44.7 nM in Arabidopsis thaliana.
Caption: this compound inhibits the HPPD enzyme, disrupting carotenoid synthesis and leading to weed death.
Mechanism of Selectivity in Rice
The excellent selectivity of this compound, allowing it to control weeds without harming rice, is not due to differences in target site sensitivity. In fact, this compound effectively inhibits rice HPPD (OsHPPD) with an IC50 of 27.2 nM. The selectivity is achieved through rapid metabolic detoxification within the rice plant. Rice possesses cytochrome P450 enzymes, specifically CYP81A6, that mediate the demethylation of this compound. This is followed by a glucose conjugation step, converting the herbicide into a non-toxic metabolite. Susceptible weeds lack this rapid metabolic pathway, leading to the accumulation of the active herbicide and subsequent phytotoxicity. This metabolic-based safety allows this compound to be used across various rice varieties.
Caption: this compound selectivity is based on rapid metabolic detoxification in rice versus accumulation in weeds.
Performance and Efficacy Data
Quantitative data from various studies demonstrate the efficacy and safety of this compound.
Table 1: Inhibitory Activity of this compound against HPPD Enzyme
| Target Organism | IC50 (nM) | Reference |
|---|---|---|
| Arabidopsis thaliana | 44.7 |
| Rice (Oryza sativa) | 27.2 | |
Table 2: Efficacy of this compound on Key Weeds in Rice
| Weed Species | Growth Stage | Application Rate (g a.i./ha) | Efficacy Level | Reference |
|---|---|---|---|---|
| Schoenoplectus juncoides | Pre-emergence to 4-leaf | 300 | High | |
| Monochoria vaginalis | Pre-emergence to 4-leaf | 300 | High | |
| Sagittaria trifolia | Pre-emergence to 1-arrowhead-leaf | 300 | High | |
| Monochoria spp. | Pre- to Early Post-emergence | 125 - 250 | Excellent | |
| Cyperus spp. | Pre- to Early Post-emergence | 125 - 250 | Excellent | |
| Amaranthus spp. | Pre- to Early Post-emergence | 125 - 250 | Excellent |
| ALS-Resistant Fimbristylis miliacea | 5 to 6-leaf | 125 | Outstanding | |
Table 3: Crop Safety Profile of this compound in Rice
| Rice Type | Application Rate (g a.i./ha) | Observation | Reference |
|---|---|---|---|
| Japonica type cv. Kinmaze (Transplanted) | up to 1,000 | Sufficient safety margin | |
| Indica type cv. Suphanburi No. 1 (Dry-seeded) | up to 1,000 | Sufficient safety margin |
| Oryza sativa cv. Kinmaze | ED20 (Dosage at 20% inhibition) | >300 | |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy and selectivity of this compound.
This protocol is designed for controlled environment assessment of herbicidal effects on various weed species and rice cultivars.
-
Plant Material:
-
Sow seeds of target weed species and rice cultivars in pots (e.g., 9-12 cm diameter) filled with standardized potting soil.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25-30°C, 12-14h photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants).
-
-
Herbicide Application:
-
Apply this compound at desired growth stages (e.g., 2-3 leaf stage for post-emergence).
-
Prepare stock solutions and perform serial dilutions to achieve a range of application rates (e.g., 50, 100, 150, 200, 300 g a.i./ha).
-
Use a laboratory track sprayer equipped with a flat-fan nozzle to ensure uniform application at a defined spray volume (e.g., 300-450 L/ha).
-
-
Experimental Design:
-
Arrange pots in a completely randomized design (CRD) with 3-4 replications per treatment.
-
Include an untreated control and a vehicle control (sprayed only with the solvent/surfactant solution) for comparison.
-
-
Data Collection and Analysis:
-
Visually assess weed control efficacy and crop phytotoxicity at set intervals (e.g., 7, 14, and 21 days after treatment - DAT).
-
Use a rating scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death.
-
At the final assessment, harvest the above-ground biomass, dry in an oven (e.g., 70°C for 72h), and record the dry weight.
-
Analyze data using ANOVA and calculate dose-response curves to determine ED50 (effective dose for 50% inhibition) or ED90 values.
-
This protocol outlines the methodology for evaluating this compound performance under real-world agricultural conditions.
-
Site Selection and Preparation:
-
Select a field with a known history of uniform broadleaf weed infestation.
-
Prepare the land according to standard local practices for either dry-seeded or transplanted rice.
-
-
Experimental Design and Plot Layout:
-
Use a Randomized Complete Block Design (RCBD) with 3-4 replications.
-
Establish individual plots of a specified size (e.g., 3m x 4m) with buffer zones (e.g., 0.5-1m) between plots to prevent spray drift.
-
-
Treatment Application:
-
Treatments should include multiple rates of this compound, a standard herbicide check, a hand-weeded check, and a weedy (untreated) check.
-
Apply herbicides at the appropriate timing (pre-emergence or early post-emergence) using a calibrated knapsack sprayer with a flat fan nozzle to deliver a consistent volume (e.g., 450 L/ha).
-
-
Data Collection:
-
Weed Control: At 21 and 40 DAT, place a quadrat (e.g., 0.5m x 0.5m) in each plot to count weed density by species and collect weed biomass.
-
Crop Phytotoxicity: Visually assess crop injury at regular intervals using the 0-100 scale.
-
Yield Parameters: At harvest, measure grain yield, panicle length, and spikelet count from a designated area within each plot.
-
-
Data Analysis:
-
Subject the collected data to Analysis of Variance (ANOVA).
-
Use an appropriate mean separation test (e.g., Tukey's HSD) to determine significant differences among treatments.
-
Calculate Weed Control Efficiency (WCE) based on weed density or biomass reduction relative to the weedy check.
-
Caption: A generalized workflow for conducting herbicide efficacy and selectivity trials.
References
Efficacy of Fenquinotrione Against Acetolactate Synthase (ALS)-Resistant Weeds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evolution of herbicide resistance in weed populations represents a significant challenge to global agricultural productivity. Acetolactate synthase (ALS) inhibitors, a widely used class of herbicides, have been particularly affected by the development of resistance in numerous weed species. Fenquinotrione, a newer herbicide, offers an alternative mode of action for the control of these problematic weeds. This document provides detailed application notes, experimental protocols, and supporting data on the efficacy of this compound against ALS-resistant weeds.
This compound is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1] By disrupting the carotenoid biosynthesis pathway in susceptible plants, it causes a characteristic bleaching of the foliage, leading to plant death.[1] This mode of action is distinct from that of ALS inhibitors, making this compound an effective tool for managing weeds that have developed resistance to the latter. Research has demonstrated its high efficacy against a broad spectrum of broadleaf and sedge weeds, including confirmed ALS-resistant biotypes.[2][3]
Data Presentation
The following tables summarize the efficacy of this compound against key ALS-resistant weed species based on available research. While specific GR₅₀ (50% growth reduction) or ED₅₀ (50% effective dose) values comparing resistant and susceptible biotypes for this compound are not extensively published, the data clearly indicates a high level of control of resistant populations.
Table 1: Efficacy of this compound against ALS-Resistant Broadleaf and Sedge Weeds
| Weed Species | ALS-Resistant Biotype | This compound Application Rate (g a.i./ha) | Efficacy Assessment | Source |
| Monochoria vaginalis | Pro197Ala, Asp376Glu, Trp574Leu | 30 g a.i./10 a | Visually evaluated as effective as on wild type (0-100 scale) | [2] |
| Sagittaria trifolia | Pro197Ala, Asp376Glu, Trp574Leu | 30 g a.i./10 a | Visually evaluated as effective as on wild type (0-100 scale) | |
| Fimbristylis miliacea | Not specified | 125 | Outstanding control at 5 to 6 leaf stage | |
| Cyperus difformis | Not specified | 125 | Outstanding control at 5 to 6 leaf stage | |
| Cyperus iria | Not specified | 125 | Outstanding control at 5 to 6 leaf stage | |
| Amaranthus species | Not specified | 125 - 250 | Excellent efficacy (pre- and early post-emergence) |
Signaling Pathways and Resistance Mechanisms
To understand the effectiveness of this compound on ALS-resistant weeds, it is crucial to visualize the distinct biochemical pathways they target.
Figure 1: Simplified signaling pathways illustrating the mode of action of this compound (an HPPD inhibitor) and ALS inhibitors, including the mechanism of target-site resistance to ALS inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific weed species and experimental conditions.
Greenhouse Whole-Plant Bioassay for Herbicide Efficacy
This protocol details the steps to assess the efficacy of this compound on ALS-resistant and susceptible weed biotypes in a controlled greenhouse environment.
Figure 2: Experimental workflow for a greenhouse whole-plant bioassay to determine herbicide efficacy.
Methodology:
-
Seed Collection and Storage:
-
Collect mature seeds from confirmed ALS-resistant and susceptible weed populations.
-
Clean and air-dry the seeds.
-
Store seeds in labeled paper bags at 4°C until use.
-
-
Plant Growth:
-
Germinate seeds in petri dishes or trays with a suitable substrate. Germination methods may vary depending on the weed species' dormancy requirements.
-
Transplant seedlings at a uniform growth stage (e.g., cotyledon to first true leaf) into individual pots (e.g., 10 cm diameter) filled with a commercial potting mix.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Treatment:
-
Prepare a stock solution of this compound and create a series of dilutions to establish a dose-response curve. Include a non-treated control.
-
Apply the herbicide treatments to plants at the 2-4 true leaf stage using a cabinet spray chamber calibrated to deliver a consistent volume (e.g., 200 L/ha).
-
-
Data Collection and Analysis:
-
Assess visual injury at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (complete plant death).
-
At 21 or 28 DAT, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Calculate the percent biomass reduction relative to the non-treated control.
-
Use a statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR₅₀ or ED₅₀ values.
-
Field Trial for Herbicide Efficacy Evaluation
This protocol outlines the procedure for conducting field trials to evaluate the performance of this compound under real-world conditions.
Figure 3: Workflow for conducting a field trial to evaluate herbicide efficacy.
Methodology:
-
Site Selection and Trial Design:
-
Select a field with a known history and uniform infestation of the target ALS-resistant weed.
-
Use a randomized complete block design with at least three to four replications.
-
Establish individual plots of a suitable size (e.g., 3m x 6m).
-
-
Herbicide Application:
-
Apply this compound at various rates, including the proposed label rate, and include a non-treated control and a standard herbicide treatment for comparison.
-
Use a calibrated backpack or tractor-mounted sprayer to ensure accurate application.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Efficacy Assessment:
-
Conduct visual assessments of weed control at regular intervals (e.g., 14, 28, and 56 DAT).
-
Measure weed density and biomass from randomly placed quadrats within each plot.
-
If the trial is conducted within a crop, assess crop injury visually and measure crop yield at harvest.
-
-
Data Analysis:
-
Analyze the data using analysis of variance (ANOVA) to determine the significance of treatment effects.
-
Use a means separation test (e.g., Tukey's HSD) to compare treatment means.
-
In Vitro ALS Enzyme Activity Assay
This protocol is for determining the level of resistance at the target-site level by measuring the inhibition of the ALS enzyme by a herbicide.
Methodology:
-
Enzyme Extraction:
-
Harvest fresh, young leaf tissue from both resistant and susceptible weed biotypes.
-
Grind the tissue to a fine powder in liquid nitrogen.
-
Extract the enzyme in a cold extraction buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract, necessary cofactors (FAD, TPP, MgCl₂), and the substrate (pyruvate).
-
Add a range of concentrations of an ALS-inhibiting herbicide (as a positive control for resistance confirmation) or this compound (to demonstrate lack of direct inhibition).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding acid, which also decarboxylates the product acetolactate to acetoin.
-
Add creatine and α-naphthol and incubate to allow color development.
-
Measure the absorbance at 530 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of ALS activity for each herbicide concentration relative to the no-herbicide control.
-
Determine the I₅₀ value (the herbicide concentration required to inhibit 50% of the enzyme activity) by non-linear regression.
-
Calculate the resistance index (RI) by dividing the I₅₀ of the resistant biotype by the I₅₀ of the susceptible biotype for the ALS inhibitor.
-
Conclusion
This compound demonstrates excellent efficacy against a range of acetolactate synthase (ALS)-resistant broadleaf and sedge weeds. Its distinct mode of action as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor makes it a valuable tool for managing herbicide resistance in various agricultural systems. The provided protocols offer a framework for researchers and scientists to further evaluate and confirm the efficacy of this compound and other herbicides against resistant weed populations. Adherence to standardized experimental procedures is critical for generating reliable and comparable data to inform effective weed management strategies.
References
- 1. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 3. leafrootfruit.substack.com [leafrootfruit.substack.com]
Fenquinotrione Synthesis: A Detailed Laboratory Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenquinotrione is a potent herbicide that functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. Its synthesis involves a multi-step process commencing with 2,6-dichloronitrobenzene. This document provides a detailed protocol for the laboratory synthesis of this compound, outlining the necessary reagents, reaction conditions, and purification methods. Additionally, it describes the herbicidal mechanism of action of this compound through the inhibition of the carotenoid biosynthesis pathway.
Introduction
This compound is a selective herbicide developed for the control of a wide range of broadleaf and sedge weeds in crops such as rice.[1][2] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherol.[3] Inhibition of HPPD ultimately disrupts the plant's carotenoid biosynthesis, leading to bleaching of new growth and eventual plant death.[4] The synthesis of this compound is a multi-step process that involves the formation of a key quinoxaline carboxylic acid intermediate, followed by coupling with 1,3-cyclohexanedione and a subsequent rearrangement reaction.[1] This document provides a comprehensive guide for the laboratory-scale synthesis of this compound.
Signaling Pathway of this compound's Herbicidal Activity
This compound's herbicidal effects stem from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme plays a critical role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols. Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound triggers a cascade that leads to the degradation of chlorophyll and ultimately, plant cell death.
Caption: Mechanism of this compound as an HPPD inhibitor.
Experimental Protocols
The synthesis of this compound can be broadly divided into two main stages:
-
Synthesis of the key intermediate: 8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid.
-
Final assembly: Coupling of the carboxylic acid intermediate with 1,3-cyclohexanedione and subsequent rearrangement to yield this compound.
Stage 1: Synthesis of 8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
This stage involves a multi-step synthesis starting from 2,6-dichloronitrobenzene. The general, publicly available information outlines the following sequence:
-
Aromatic Substitution: Reaction of 2,6-dichloronitrobenzene with a suitable amine.
-
Reduction: Reduction of the nitro group to an amine.
-
Condensation and Cyclization: Reaction with diethyl ketomalonate to form the quinoxaline ring structure.
-
Hydrolysis: Conversion of the ester to the carboxylic acid.
Stage 2: Synthesis of this compound
This stage involves the coupling of the carboxylic acid intermediate with 1,3-cyclohexanedione, followed by a cyanide-catalyzed rearrangement.
Materials and Reagents:
-
8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
-
1,3-Cyclohexanedione
-
Thionyl chloride (SOCl₂) or other acyl halide forming reagent
-
Triethylamine (Et₃N) or other suitable base
-
Acetone cyanohydrin or other cyanide source
-
Acetonitrile (ACN) or other suitable aprotic solvent
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acid Chloride Formation: To a solution of 8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
O-Acylation: Dissolve the crude acid chloride in anhydrous acetonitrile. In a separate flask, dissolve 1,3-cyclohexanedione and triethylamine in anhydrous acetonitrile. Cool the solution of the acid chloride to 0 °C and add the solution of 1,3-cyclohexanedione and triethylamine dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Cyanide-Catalyzed Rearrangement: To the reaction mixture from the previous step, add a catalytic amount of acetone cyanohydrin. Stir the mixture at room temperature for 4-6 hours.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Data Presentation
The following table summarizes the key quantitative parameters for the final stage of this compound synthesis. Note that these are representative values and may require optimization for specific laboratory conditions.
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| Acid Chloride Formation | Carboxylic Acid Intermediate | Thionyl Chloride | DMF (cat.) | DCM/Toluene | 0 to RT | 2 - 4 | >95 (crude) |
| O-Acylation | Acid Chloride | 1,3-Cyclohexanedione | Triethylamine | Acetonitrile | 0 to RT | 12 - 18 | 70 - 85 |
| Rearrangement | O-acylated product | - | Acetone cyanohydrin (cat.) | Acetonitrile | RT | 4 - 6 | 80 - 90 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the this compound synthesis protocol.
Caption: Synthetic workflow for this compound.
Conclusion
This document provides a detailed protocol for the laboratory synthesis of the herbicide this compound, along with an overview of its mechanism of action. The synthesis is a multi-step process requiring careful control of reaction conditions. The provided protocol for the final stage of the synthesis offers a reproducible method for obtaining this compound in a laboratory setting. Further research and optimization may be necessary to adapt this protocol for larger-scale production. The herbicidal activity of this compound is well-established to be through the inhibition of HPPD, leading to the disruption of carotenoid biosynthesis, a pathway critical for plant survival.
References
- 1. AU2020214760B2 - Methods for producing nitroso compound and quinoxaline compound - Google Patents [patents.google.com]
- 2. Synthetic route to the herbicide Fenquinotrione_Chemicalbook [chemicalbook.com]
- 3. Development of a rice herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Fenquinotrione: Application Protocols for Transplanted and Direct-Seeded Rice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fenquinotrione, a novel triketone herbicide, and its application in controlling a wide range of broadleaf and sedge weeds in both transplanted and direct-seeded rice cultivation systems. This compound offers exceptional crop safety and is effective against weeds resistant to acetolactate synthase (ALS) inhibitors.
Mode of Action
This compound is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3][4][5] This inhibition disrupts the carotenoid biosynthesis pathway in susceptible weeds, leading to bleaching of new growth and subsequent plant death. The herbicide's selectivity and safety in rice are attributed to rapid metabolism within the rice plant, specifically through CYP81A6-mediated demethylation and subsequent glucose conjugation.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and crop safety of this compound from various studies.
Table 1: Weed Control Efficacy of this compound
| Weed Species | Cultivation System | Application Rate (g a.i./ha) | Application Timing | Efficacy (%) |
| Monochoria vaginalis | Transplanted & Direct-seeded | 125 - 250 | Pre-emergence to Early Post-emergence | Excellent |
| Cyperus difformis | Direct-seeded | 125 | 5-6 leaf stage | Outstanding |
| Cyperus iria | Direct-seeded | 125 | 5-6 leaf stage | Outstanding |
| Fimbristylis miliacea (ALS-resistant) | Direct-seeded | 125 | 5-6 leaf stage | Outstanding |
| Amaranthus species | Transplanted & Direct-seeded | 125 - 250 | Pre-emergence to Early Post-emergence | Excellent |
| Schoenoplectus juncoides | Transplanted | 300 | Post-emergence (up to 4-leaf stage) | High |
| Sagittaria trifolia | Transplanted | 300 | Post-emergence (up to 1-arrowhead-leaf stage) | High |
Data sourced from greenhouse and field trials. Efficacy was assessed 21 to 40 days after treatment.
Table 2: Crop Safety of this compound in Rice
| Rice Variety Type | Cultivation System | Application Rate (g a.i./ha) | Observed Phytotoxicity |
| Japonica (cv. Kinmaze) | Transplanted | up to 1,000 | High safety margin |
| Indica (cv. Suphanburi No. 1) | Direct-seeded | up to 1,000 | High safety margin |
| Japonica (cv. Kinmaze) | Transplanted (with water leakage) | 300 | High safety |
Crop safety was assessed visually, with no significant injury reported at the tested rates.
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the efficacy and crop safety of this compound in rice.
Protocol 1: Weed Control Efficacy in a Greenhouse Setting
-
Plant Material: Cultivate rice (e.g., Oryza sativa cv. Kinmaze for transplanted, cv. Suphanburi No. 1 for direct-seeded) and various weed species (Monochoria vaginalis, Cyperus difformis, etc.) in pots filled with paddy soil.
-
Cultivation Conditions:
-
Transplanted Rice: Grow rice seedlings for 2-3 weeks before transplanting one seedling per pot. Maintain a water depth of 3-5 cm.
-
Direct-Seeded Rice: Sow pre-germinated rice and weed seeds directly onto the soil surface of the pots. Maintain moist conditions for germination and then flood to a depth of 3-5 cm.
-
-
Herbicide Application:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Apply this compound at desired rates (e.g., 125, 250, 300 g a.i./ha) at different weed growth stages (pre-emergence, early post-emergence).
-
Use a laboratory spray chamber to ensure uniform application.
-
Include an untreated control and a positive control (a commercial standard herbicide).
-
-
Data Collection:
-
Visually assess weed control efficacy at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete kill).
-
At 21 DAT, harvest the above-ground biomass of the weeds, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Statistical Analysis: Analyze the data using analysis of variance (ANOVA) and a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.
Protocol 2: Crop Phytotoxicity Assessment
-
Plant Material: Use healthy, uniform rice seedlings of the desired cultivar.
-
Cultivation Conditions: Follow the same procedure as in Protocol 1 for both transplanted and direct-seeded rice, ensuring optimal growth conditions.
-
Herbicide Application:
-
Apply this compound at rates exceeding the recommended dose (e.g., 1x, 2x, and 4x the proposed field rate) to determine the safety margin. For example, if the recommended rate is 250 g a.i./ha, test 250, 500, and 1000 g a.i./ha.
-
Include an untreated control.
-
-
Data Collection:
-
Visually assess crop injury (stunting, chlorosis, necrosis) at 7, 14, and 21 DAT using a scale of 0% (no injury) to 100% (complete plant death).
-
Measure plant height and collect above-ground biomass for dry weight determination at the end of the experiment.
-
-
Statistical Analysis: Perform statistical analysis as described in Protocol 1 to evaluate the significance of any observed phytotoxic effects.
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound.
Caption: this compound's mode of action via HPPD inhibition.
Caption: this compound application workflow comparison.
Caption: Decision logic for this compound application.
References
- 1. This compound: A new herbicide for weed control in rice [morressier.com]
- 2. Mechanism of action and selectivity of a novel herbicide, this compound [jstage.jst.go.jp]
- 3. Mechanism of action and selectivity of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Ref: KIH-3653) [sitem.herts.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining the Residual Activity of Fenquinotrione in Soil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenquinotrione is a triketone herbicide used for controlling a variety of broadleaf and sedge weeds in crops such as rice.[1][2] Its persistence in the soil is a critical factor for determining potential carryover effects on subsequent crops and for environmental risk assessment. This document provides detailed protocols for determining the residual activity of this compound in soil, including sample preparation, extraction, and analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it summarizes key data on its soil degradation and influencing factors.
Introduction to this compound and its Residual Activity
This compound is a selective herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for carotenoid biosynthesis in susceptible plants.[1][3] This inhibition leads to bleaching symptoms and eventual death of the target weeds.[1] While effective for weed control, the residual activity of this compound in the soil must be carefully evaluated. The persistence of a herbicide is often characterized by its soil half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. The typical DT₅₀ for this compound in aerobic soil is approximately 143 days, classifying it as a persistent herbicide.
The residual activity of this compound has been demonstrated in greenhouse trials, where it showed continued effectiveness against weeds seeded up to 40 days after application. However, the rate of degradation and, consequently, its residual lifespan in the field can be influenced by a variety of soil and environmental factors.
Factors Influencing this compound Degradation in Soil
The degradation of this compound in soil is a complex process governed by several factors that can either accelerate or decelerate its breakdown. Understanding these factors is crucial for predicting its persistence and potential for carryover.
-
Soil Properties:
-
Organic Carbon Content: Soil organic matter can influence the adsorption of this compound. Higher organic carbon content generally leads to increased adsorption, which can sometimes reduce its bioavailability for microbial degradation.
-
pH: The pH of the soil can affect the chemical stability and microbial degradation of herbicides. The rate of degradation for many pesticides is pH-dependent.
-
Texture: Soil texture (the relative proportions of sand, silt, and clay) affects water movement, aeration, and microbial populations, all of which can influence herbicide degradation rates.
-
-
Environmental Conditions:
-
Moisture: Soil moisture is critical for both microbial activity and chemical hydrolysis, two key mechanisms of pesticide degradation.
-
Temperature: Higher temperatures generally increase the rate of microbial activity and chemical reactions, leading to faster degradation of pesticides.
-
Sunlight: Photodegradation can occur when herbicides are exposed to sunlight on the soil surface, although this is generally less significant for soil-incorporated herbicides.
-
Quantitative Data on this compound Soil Persistence
The following table summarizes the available quantitative data regarding the soil persistence of this compound.
| Parameter | Value | Conditions | Reference |
| DT₅₀ (Half-life) | 143 days | Aerobic laboratory conditions at 20°C | |
| Residual Herbicidal Activity | Effective weed control for at least 40 days post-application | Greenhouse pot study |
Experimental Protocols
This section provides a detailed methodology for the determination of this compound residues in soil samples, from collection to final analysis.
Soil Sample Collection and Preparation
A representative soil sample is crucial for accurate residue analysis.
-
Sampling: Collect soil cores (0-15 cm depth) from multiple locations within the treated field using a soil probe. The number of cores will depend on the size of the field.
-
Compositing: Combine the individual cores into a single composite sample and mix thoroughly in a clean container.
-
Storage and Preparation: Air-dry the composite sample in the shade until it is friable. Once dried, gently crush the sample and sieve it through a 2 mm mesh to remove stones and large debris. Store the sieved soil in a labeled, airtight container at -20°C until extraction.
Analytical Standard Preparation
-
Stock Solution: Prepare a stock solution of this compound (100 µg/mL) in acetonitrile.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Matrix-Matched Standards: To compensate for matrix effects, prepare matrix-matched standards by spiking blank soil extract with the working standard solutions.
Soil Extraction and Cleanup: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues from complex matrices like soil.
-
Extraction:
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile (containing 1% acetic acid) to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl or 1.5 g Sodium Acetate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
The resulting supernatant is the final extract ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides the high selectivity and sensitivity required for trace-level residue analysis.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program should be developed to ensure good separation of this compound from matrix interferences. A typical starting condition would be 95% A, ramping to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Diagrams
Caption: Experimental workflow for this compound residue analysis in soil.
Caption: Factors influencing this compound degradation in soil.
References
Greenhouse Trials to Assess Fenquinotrione Herbicidal Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting greenhouse trials to evaluate the herbicidal activity of Fenquinotrione. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of the herbicide's mode of action and the experimental workflow.
This compound is a potent herbicide that targets a wide range of broadleaf and sedge weeds, demonstrating excellent selectivity for rice crops.[1][2][3] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for carotenoid synthesis in susceptible plants.[1][4] This inhibition leads to bleaching of the plant tissue and ultimately, plant death. This compound is effective against weeds that have developed resistance to acetolactate synthase (ALS)-inhibiting herbicides.
Data Presentation
Effective evaluation of herbicidal activity relies on clear and concise data presentation. The following tables provide a template for summarizing quantitative data from greenhouse trials.
Table 1: Herbicidal Efficacy of this compound on Various Weed Species
| Target Weed Species | Common Name | Application Timing | Application Rate (g a.i./ha) | Visual Injury (%) (Days After Treatment) | Biomass Reduction (%) | ED90 (g a.i./ha) |
| Monochoria vaginalis | Pickerelweed | Pre-emergence | 125 - 250 | |||
| Cyperus difformis | Smallflower Umbrella Sedge | Early Post-emergence | 125 | |||
| Cyperus iria | Rice Flatsedge | Early Post-emergence | 125 | |||
| Fimbristylis miliacea (ALS-resistant) | Ricefield Finger-rush | Early Post-emergence | 125 | |||
| Schoenoplectus juncoides | Japanese Bulrush | Pre- to Early Post-emergence | 30 g a.i./10 a | |||
| Sagittaria trifolia | Threeleaf Arrowhead | Post-emergence (1-arrowhead-leaf stage) | 30 g a.i./10 a |
Note: ED90 refers to the effective dose required to control 90% of the weed population. Data should be collected at specified time points (e.g., 7, 14, and 21 days after treatment).
Table 2: Crop Tolerance Assessment of this compound on Rice (Oryza sativa)
| Rice Cultivar | Application Timing | Application Rate (g a.i./ha) | Visual Injury (%) (Days After Treatment) | Plant Height Reduction (%) | Biomass Reduction (%) | ED20 (g a.i./ha) |
| Japonica type (e.g., Kinmaze) | Pre-emergence | up to 1000 | ||||
| Indica type (e.g., Suphanburi No. 1) | Pre-emergence | up to 1000 |
Note: ED20 refers to the dose causing 20% injury to the crop. A high ED20 value indicates good crop selectivity.
Experimental Protocols
This section details the methodology for conducting greenhouse trials to assess the herbicidal activity of this compound.
Plant Material and Growth Conditions
-
Test Weeds and Crop: Procure certified seeds of target weed species and a representative rice cultivar. Include both susceptible and potentially resistant biotypes of weeds if available.
-
Growth Medium: Utilize a consistent, sterilized potting medium (e.g., a mixture of sandy loam, peat, and sand).
-
Potting: Sow a predetermined number of seeds of each weed and rice species into individual pots (e.g., 10 cm diameter) filled with the growth medium.
-
Greenhouse Environment: Maintain controlled environmental conditions in the greenhouse:
-
Temperature: 25-30°C (day) / 20-25°C (night)
-
Relative Humidity: 60-80%
-
Photoperiod: 14-hour light / 10-hour dark cycle with appropriate light intensity.
-
-
Watering: Water the pots as needed to maintain adequate soil moisture, avoiding overwatering which can lead to herbicide leaching.
Herbicide Application
-
Preparation of this compound Solutions: Prepare a stock solution of analytical grade this compound in a suitable solvent. From this stock, create a series of dilutions to achieve the desired application rates.
-
Application Timing:
-
Pre-emergence: Apply the herbicide treatments to the soil surface within 24 hours of sowing the seeds.
-
Post-emergence: Apply the treatments when the weed seedlings have reached a specific growth stage (e.g., 2-3 leaf stage).
-
-
Application Method: Utilize a calibrated laboratory cabinet sprayer to ensure uniform application of the herbicide solutions. The spray volume should be consistent across all treatments.
-
Experimental Design: Employ a completely randomized design with a minimum of four replications for each treatment. Include an untreated control group for comparison.
Data Collection and Analysis
-
Visual Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal efficacy and crop injury using a rating scale from 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material for each pot. Determine the fresh weight and then dry the biomass in an oven at 70°C for 72 hours to determine the dry weight.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the treatment effects. Calculate the ED50 (or GR50) and ED90 values for weed control and the ED10 and ED20 values for crop tolerance.
Visualizations
This compound Mode of Action
This compound inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key enzyme in the carotenoid biosynthesis pathway. This inhibition leads to a depletion of plastoquinone and tocopherols, ultimately causing the bleaching symptoms characteristic of HPPD inhibitors.
Caption: Mode of action of this compound via HPPD inhibition.
Experimental Workflow for Greenhouse Trials
The following diagram illustrates the logical flow of the experimental protocol for assessing the herbicidal activity of this compound in a greenhouse setting.
Caption: Experimental workflow for this compound greenhouse trials.
References
- 1. Mechanism of action and selectivity of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and selectivity of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A new herbicide for weed control in rice [morressier.com]
Application Notes and Protocols for Fenquinotrione Formulation and Field Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and application of fenquinotrione for optimal herbicidal activity in rice cultivation. Detailed protocols for experimental evaluation are included to assist in the research and development of effective weed management strategies.
This compound is a potent herbicide belonging to the triketone class, which effectively controls a broad spectrum of broadleaf and sedge weeds in rice paddies.[1][2][3] Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway in susceptible plants.[1][3] This inhibition leads to the bleaching of new growth, followed by necrosis and eventual death of the weed. This compound exhibits excellent selectivity for rice, which is attributed to its rapid metabolism within the rice plant through demethylation and subsequent glucose conjugation.
Data Presentation: Efficacy and Application Rates
The following tables summarize the quantitative data on the efficacy of this compound against various weed species and recommended application rates based on available research.
Table 1: Efficacy of this compound Against Common Paddy Weeds
| Weed Species | Common Name | Efficacy Rating | Application Timing | Reference |
| Schoenoplectus juncoides | Japanese bulrush | High | Pre- and early post-emergence | |
| Monochoria vaginalis | Heartleaf false pickerelweed | High | Pre- and early post-emergence | |
| Sagittaria trifolia | Threeleaf arrowhead | High | Post-emergence (up to 1-arrowhead-leaf stage) | |
| Cyperus difformis | Smallflower umbrella sedge | Excellent | Post-emergence (up to 5-6 leaf stage) | |
| Cyperus iria | Rice flatsedge | Excellent | Post-emergence (up to 5-6 leaf stage) | |
| Fimbristylis miliacea (ALS-resistant) | Ricefield fimbry | Outstanding | Post-emergence (up to 5-6 leaf stage) | |
| Amaranthus species | Pigweed | Excellent | Pre- and early post-emergence |
Table 2: Recommended Application Rates of this compound
| Application Method | Rate (Active Ingredient) | Crop | Timing | Reference |
| Greenhouse Trial | 30 g a.i./10 a | Rice | Pre- and post-emergence | |
| Field Application | 125 - 250 g a.i./ha | Rice (transplanted and dry-seeded) | Pre- and early post-emergence | |
| Field Application | 300 g a.i./ha | Rice | Not specified | |
| Crop Safety Margin | up to 1,000 g a.i./ha | Rice (Japonica and Indica types) | Not specified |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mode of action of this compound and the general workflows for formulation preparation and field evaluation.
Caption: Mode of action of this compound via inhibition of the HPPD enzyme.
Caption: General workflow for preparing Suspension Concentrate and Granular formulations.
Caption: Workflow for conducting field trials to evaluate this compound formulations.
Experimental Protocols
The following are detailed protocols for the preparation of common this compound formulations and the evaluation of their field performance.
Protocol 1: Preparation of a Suspension Concentrate (SC) Formulation
Objective: To prepare a stable suspension concentrate of this compound.
Materials:
-
This compound (technical grade)
-
Dispersing agent (e.g., lignosulfonate or naphthalene sulfonate condensate)
-
Wetting agent (e.g., sodium dodecyl sulfate)
-
Thickening agent (e.g., xanthan gum)
-
Antifreeze agent (e.g., propylene glycol)
-
Deionized water
-
High-speed homogenizer
-
Bead mill
Procedure:
-
Preparation of the aqueous phase: In a suitable vessel, dissolve the wetting agent and antifreeze agent in deionized water.
-
Dispersion of active ingredient: While stirring the aqueous phase with a high-speed homogenizer, slowly add the technical-grade this compound and the dispersing agent. Continue homogenization until a uniform slurry is formed.
-
Wet milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of <5 µm).
-
Viscosity modification: In a separate vessel, prepare a stock solution of the thickening agent in deionized water. Slowly add the thickener solution to the milled suspension under gentle agitation until the desired viscosity is reached.
-
Quality control: Analyze the final SC formulation for particle size distribution, viscosity, and chemical stability.
Protocol 2: Preparation of a Granular (GR) Formulation
Objective: To prepare a granular formulation of this compound for paddy application.
Materials:
-
This compound (technical grade)
-
Inert carrier (e.g., clay, bentonite, or silica)
-
Binder (e.g., polyvinyl alcohol or lignosulfonate)
-
Disintegrant (e.g., sodium bicarbonate and citric acid for effervescent granules)
-
Deionized water
-
Mixer
-
Extruder or pan granulator
-
Fluid bed dryer
-
Sieves
Procedure:
-
Dry mixing: In a mixer, thoroughly blend the technical-grade this compound with the inert carrier and disintegrant.
-
Preparation of binder solution: Dissolve the binder in deionized water.
-
Granulation: Slowly add the binder solution to the dry mix while continuing to mix. The amount of binder solution should be sufficient to form a dough-like consistency suitable for granulation.
-
Extrusion/Granulation: Pass the wet mass through an extruder with a die of the desired granule diameter or use a pan granulator to form granules.
-
Drying: Dry the formed granules in a fluid bed dryer at a temperature that does not degrade the active ingredient until the moisture content is within the specified range.
-
Sieving: Sieve the dried granules to obtain a uniform size fraction.
-
Quality control: Evaluate the final granular formulation for granule size distribution, disintegration time in water, and active ingredient content.
Protocol 3: Field Efficacy and Crop Safety Evaluation
Objective: To evaluate the field performance of different this compound formulations for weed control and rice safety.
1. Experimental Design and Site Selection:
-
Site: Select a field with a known history of infestation by target broadleaf and sedge weeds.
-
Design: Use a Randomized Complete Block Design (RCBD) with a minimum of three to four replications.
-
Plot Size: Each plot should be of a sufficient size (e.g., 3m x 5m) to allow for representative sampling and minimize edge effects.
2. Treatments:
-
Untreated control (weedy check).
-
Hand-weeded control (weed-free check).
-
This compound Formulation 1 (e.g., SC) at varying rates (e.g., 125, 187.5, and 250 g a.i./ha).
-
This compound Formulation 2 (e.g., GR) at varying rates (e.g., 125, 187.5, and 250 g a.i./ha).
-
A standard commercial herbicide for comparison.
3. Application:
-
Timing: Apply the herbicides at the recommended growth stage of the weeds (e.g., pre-emergence or early post-emergence).
-
Equipment: Use a calibrated backpack sprayer for liquid formulations and a granular applicator for granular formulations to ensure uniform application.
-
Water Volume: For spray applications, use a standard water volume (e.g., 300-400 L/ha).
4. Data Collection and Assessment:
-
Weed Control Efficacy:
-
Visual Assessment: Rate the percentage of weed control at regular intervals (e.g., 7, 14, 28, and 42 days after treatment - DAT) on a scale of 0% (no control) to 100% (complete control) compared to the untreated control.
-
Weed Density and Biomass: At a specified time point (e.g., 42 DAT), count the number of individual weed species and measure their dry biomass from a randomly placed quadrat (e.g., 0.25 m²) within each plot.
-
-
Crop Phytotoxicity:
-
Visually assess crop injury at the same intervals as weed control assessment on a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as stunting, chlorosis, or necrosis.
-
-
Rice Yield and Yield Components:
-
At crop maturity, harvest the rice from a designated area within each plot.
-
Measure grain yield, and if required, analyze yield components such as the number of panicles per hill, number of grains per panicle, and 1000-grain weight.
-
5. Statistical Analysis:
-
Subject the collected data to Analysis of Variance (ANOVA).
-
Use a suitable mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to determine significant differences between treatment means.
By following these detailed notes and protocols, researchers can effectively formulate and evaluate this compound-based herbicides to develop optimal weed management solutions for rice production.
References
Application Notes and Protocols for Enhancing Fenquinotrione Efficacy with Adjuvants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the herbicide Fenquinotrione, its mechanism of action, and guidance on the use of adjuvants to potentially enhance its herbicidal efficacy. While specific quantitative data on the synergistic effects of various adjuvants with this compound is limited in publicly available literature, this document outlines the established principles of adjuvant use with herbicides and provides detailed protocols for researchers to conduct their own efficacy studies.
Introduction to this compound
This compound is a novel herbicide belonging to the triketone chemical class. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants.[1] Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. The absence of carotenoids results in the photo-bleaching of chlorophyll, leading to the characteristic whitening of susceptible plant tissues and eventual plant death.[1]
This compound has demonstrated high efficacy against a broad spectrum of broadleaf and sedge weeds, including those resistant to acetolactate synthase (ALS)-inhibiting herbicides.[2][3] It exhibits excellent selectivity in rice, which is attributed to its rapid metabolic detoxification in rice plants.[1]
Signaling Pathway of this compound
The primary mode of action of this compound is the inhibition of the HPPD enzyme. This initiates a cascade of biochemical events that ultimately lead to plant death.
Caption: this compound's inhibition of HPPD disrupts plastoquinone and carotenoid biosynthesis, leading to chlorophyll degradation and plant death.
Role of Adjuvants in Herbicide Efficacy
Adjuvants are substances added to a herbicide formulation or tank mix to improve its effectiveness. They can influence the spray solution's physical and chemical properties, leading to better deposition, retention, and absorption of the active ingredient. The selection of an appropriate adjuvant is crucial for optimizing herbicide performance, especially under challenging environmental conditions.
Common types of adjuvants that may enhance this compound efficacy include:
-
Non-ionic Surfactants (NIS): These adjuvants reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface. They can also enhance the penetration of the herbicide through the plant cuticle.
-
Crop Oil Concentrates (COC): COCs are composed of petroleum-based oils and surfactants. They improve herbicide absorption by partially dissolving the waxy cuticle of the leaf, facilitating the entry of the active ingredient.
-
Methylated Seed Oils (MSO): MSOs are derived from vegetable oils and are often more effective than COCs in penetrating the leaf cuticle, particularly on weeds with thick, waxy leaves or those under drought stress.
Quantitative Data on this compound Efficacy
Table 1: Herbicidal Efficacy of this compound (without adjuvants) on Key Weed Species in Greenhouse Trials
| Weed Species | Growth Stage at Application | This compound Rate (g a.i./ha) | Visual Control (%) 21 Days After Treatment |
| Schoenoplectus juncoides | 2-leaf stage | 30 | 100 |
| Monochoria vaginalis | 2-leaf stage | 30 | 100 |
| Sagittaria trifolia | 1-arrowhead-leaf stage | 30 | 100 |
| Cyperus difformis | 5-6 leaf stage | 125 | >90 |
| Cyperus iria | 5-6 leaf stage | 125 | >90 |
| Fimbristylis miliacea (ALS-resistant) | 5-6 leaf stage | 125 | >90 |
Table 2: IC50 Values of this compound for HPPD Enzyme Inhibition
| Plant Species | HPPD Enzyme Source | IC50 (nM) |
| Arabidopsis thaliana | Recombinant | 44.7 |
| Oryza sativa (Rice) | Recombinant | 27.2 |
Experimental Protocols for Evaluating Adjuvant Efficacy with this compound
To determine the optimal adjuvant for enhancing this compound's efficacy on specific target weeds, researchers can conduct controlled greenhouse or field experiments. The following protocols provide a framework for such studies.
General Experimental Workflow
Caption: A generalized workflow for evaluating the efficacy of adjuvants with this compound.
Detailed Greenhouse Pot Study Protocol
Objective: To quantify the enhancement of this compound's herbicidal activity on a target weed species when tank-mixed with different adjuvants.
Materials:
-
This compound analytical standard or commercial formulation
-
Selected adjuvants: Non-ionic surfactant (NIS), Crop Oil Concentrate (COC), Methylated Seed Oil (MSO)
-
Seeds of the target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Greenhouse or growth chamber with controlled environmental conditions (temperature, humidity, photoperiod)
-
Laboratory sprayer calibrated to deliver a consistent spray volume
-
Analytical balance, volumetric flasks, pipettes
-
Deionized water
Methodology:
-
Plant Culture:
-
Sow seeds of the target weed species in pots and thin to a uniform number of plants per pot (e.g., 3-5) after emergence.
-
Grow plants under controlled conditions (e.g., 25/20°C day/night temperature, 60-70% relative humidity, 16-hour photoperiod) until they reach the desired growth stage for application (e.g., 3-4 leaf stage).
-
-
Treatment Preparation:
-
Prepare a stock solution of this compound in a suitable solvent if using an analytical standard.
-
Prepare a series of this compound application rates (e.g., 0, 15, 30, 60, 120 g a.i./ha) to establish a dose-response curve.
-
For each this compound rate, prepare separate spray solutions:
-
This compound alone
-
This compound + NIS (at the manufacturer's recommended rate, e.g., 0.25% v/v)
-
This compound + COC (at the manufacturer's recommended rate, e.g., 1% v/v)
-
This compound + MSO (at the manufacturer's recommended rate, e.g., 1% v/v)
-
-
Include a control group treated with water and another with each adjuvant alone to assess for any phytotoxic effects of the adjuvants themselves.
-
-
Herbicide Application:
-
Randomize the pots for each treatment group.
-
Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage. A typical spray volume for such studies is 200-400 L/ha.
-
-
Data Collection and Analysis:
-
Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment, DAT) using a rating scale of 0% (no effect) to 100% (complete plant death).
-
At the final assessment, harvest the above-ground biomass of the weeds in each pot.
-
Dry the biomass in an oven at 70°C until a constant weight is achieved and record the dry weight.
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the adjuvant effect and to calculate the GR50 (the herbicide rate required for 50% growth reduction).
-
Field Trial Protocol
For a more comprehensive evaluation under real-world conditions, field trials are recommended. The principles are similar to the greenhouse study but on a larger scale, with plot-level randomization and consideration of environmental variables.
Key Considerations for Field Trials:
-
Site Selection: Choose a field with a uniform and sufficient population of the target weed species.
-
Plot Design: Use a randomized complete block design with at least three to four replications per treatment.
-
Application: Use a calibrated plot sprayer with appropriate nozzles to ensure accurate and uniform application.
-
Data Collection: In addition to visual ratings and biomass, other parameters such as weed density and seed production can be measured.
-
Environmental Monitoring: Record weather conditions (temperature, humidity, wind speed, rainfall) before, during, and after application, as these can influence herbicide and adjuvant performance.
Conclusion
While specific quantitative data on the synergistic effects of adjuvants with this compound is not extensively documented in public literature, the established principles of herbicide application strongly suggest that the use of appropriate adjuvants can enhance its efficacy. Non-ionic surfactants, crop oil concentrates, and methylated seed oils are all potential candidates for improving the performance of this compound by enhancing spray coverage, retention, and absorption. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and identify the most effective adjuvant and application parameters for specific weed control challenges. Such studies are crucial for optimizing the performance of this valuable herbicidal active ingredient.
References
Troubleshooting & Optimization
Technical Support Center: Understanding Fenquinotrione Selectivity in Rice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the metabolic basis of fenquinotrione selectivity in rice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's selectivity in rice?
A1: The selectivity of this compound in rice is primarily due to the rapid metabolic detoxification of the herbicide within the rice plant. Rice possesses a highly efficient metabolic pathway that quickly breaks down this compound into non-toxic forms, preventing it from reaching its target site in sufficient concentrations to cause harm.[1][2][3] In contrast, susceptible weeds metabolize the herbicide much more slowly, leading to its accumulation and subsequent herbicidal effects.
Q2: Which enzyme is responsible for the initial metabolic detoxification of this compound in rice?
A2: The initial and crucial step in the metabolic detoxification of this compound in rice is mediated by the cytochrome P450 monooxygenase, specifically the CYP81A6 enzyme.[4][5] This enzyme catalyzes the demethylation of this compound, which is the first step in its detoxification pathway.
Q3: What are the major metabolites of this compound found in rice?
A3: The major metabolites of this compound identified in rice are a demethylated form of the parent compound (M-1) and a hydrolysis product of the triketone moiety (M-2). These initial metabolites and their subsequent glucose conjugates are significantly less phytotoxic than the parent this compound molecule.
Q4: Does the selectivity of this compound involve differences in its target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), between rice and weeds?
A4: No, the selectivity of this compound is not due to differences in the target HPPD enzyme. This compound is a potent inhibitor of HPPD in both rice and susceptible weed species. The key difference lies in the plant's ability to metabolize the herbicide before it can inhibit the HPPD enzyme.
Troubleshooting Guides
This section addresses common issues that may arise during experimental studies on this compound metabolism in rice.
| Problem | Possible Cause | Troubleshooting Steps |
| No detectable this compound metabolites in rice extracts. | 1. Inefficient extraction method. 2. Low concentration of this compound applied. 3. Rapid and complete metabolism to polar conjugates not retained on the analytical column. 4. Issues with the analytical instrumentation (e.g., LC-MS/MS). | 1. Optimize the extraction solvent and protocol. Consider using a solvent system that can efficiently extract both the parent compound and its more polar metabolites. 2. Increase the concentration of this compound applied to the rice plants, ensuring it is still within a physiologically relevant range. 3. Use a more polar analytical column or adjust the mobile phase gradient to retain and separate highly polar glucose conjugates. 4. Check the instrument's sensitivity, calibration, and settings. Run a standard of this compound and its expected metabolites (if available) to verify instrument performance. |
| High variability in metabolic profiles between replicate rice samples. | 1. Inconsistent application of this compound. 2. Biological variability among individual rice plants. 3. Inconsistent sample harvesting and processing times. 4. Contamination during sample preparation. | 1. Ensure a uniform and precise application of the herbicide to each plant. 2. Use a larger number of biological replicates to account for natural variation. 3. Harvest and process all samples at the same time point after treatment and handle them identically. 4. Use clean labware and high-purity solvents to avoid introducing contaminants that could interfere with the analysis. |
| Unexpected phytotoxicity of this compound to rice in experimental settings. | 1. The rice variety used may have lower levels of CYP81A6 expression. 2. Experimental conditions (e.g., temperature, light) are stressing the plants and reducing their metabolic capacity. 3. Co-application of other chemicals that may inhibit cytochrome P450 enzymes. | 1. Verify the genetic background of the rice variety and its known tolerance to HPPD-inhibiting herbicides. If possible, quantify the expression of the CYP81A6 gene. 2. Maintain optimal growth conditions for the rice plants throughout the experiment. 3. Avoid the application of any other chemicals that could interfere with herbicide metabolism. |
| Difficulty in identifying and confirming the structure of this compound metabolites. | 1. Low abundance of metabolites. 2. Lack of authentic analytical standards for the metabolites. 3. Complex sample matrix interfering with mass spectrometry analysis. | 1. Concentrate the sample extracts to increase the concentration of the metabolites. 2. If standards are unavailable, use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy if sufficient material can be isolated. 3. Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering compounds from the plant matrix before LC-MS analysis. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound selectivity.
Table 1: Herbicidal Activity and HPPD Inhibition
| Parameter | Species | Value | Reference |
| Herbicidal Activity Difference (Rice vs. Weed) | Rice vs. Schoenoplectus juncoides | >16-fold | |
| HPPD IC50 | Arabidopsis thaliana | 44.7 nM | |
| HPPD IC50 | Rice (Oryza sativa) | 27.2 nM | |
| Increase in Susceptibility | CYP81A6-suppressed rice | 20-fold |
Experimental Protocols
Protocol 1: Analysis of this compound and its Metabolites in Rice Tissue
This protocol outlines a general procedure for extracting and analyzing this compound and its metabolites from rice leaves using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Collection and Preparation:
-
Treat rice plants with a known concentration of this compound.
-
At designated time points, harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh a precise amount of the powdered tissue (e.g., 100 mg) into a microcentrifuge tube.
-
Add an appropriate volume of extraction solvent (e.g., 1 mL of 80% acetonitrile in water).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in a chilled water bath for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
-
Sample Cleanup (Optional but Recommended):
-
To remove interfering matrix components, pass the extract through a solid-phase extraction (SPE) cartridge suitable for polar and non-polar compounds.
-
Elute the analytes of interest and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system equipped with a reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in both positive and negative ion modes to detect a wider range of metabolites.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of this compound and its expected metabolites, or full scan mode for untargeted metabolite discovery.
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Identify and quantify this compound and its metabolites by comparing their retention times and mass spectra to those of authentic standards (if available) or by using high-resolution mass spectrometry data for putative identification.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound metabolism in rice.
Caption: Metabolic pathway of this compound in rice versus susceptible weeds.
References
- 1. Mechanism of action and selectivity of a novel herbicide, this compound [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action and selectivity of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a rice herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Investigating CYP81A6-Mediated Fenquinotrione Detoxification in Rice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the role of CYP81A6-mediated demethylation in Fenquinotrione detoxification in rice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing a significant difference in this compound tolerance between our wild-type and CYP81A6 knockdown/knockout rice lines. What could be the issue?
A1: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Inefficient Knockdown/Knockout: Verify the suppression or knockout of the CYP81A6 gene at both the transcript and protein levels. Use quantitative real-time PCR (qRT-PCR) to confirm reduced CYP81A6 mRNA levels.
-
Herbicide Application: Ensure accurate and consistent application of this compound. Inconsistent spray application can lead to variable results. Also, verify the concentration of the active ingredient.
-
Plant Growth Conditions: Environmental factors can influence herbicide metabolism. Maintain consistent and optimal growth conditions (light, temperature, humidity) for all experimental plants.
-
Developmental Stage: The developmental stage of the rice plants can impact herbicide tolerance. Ensure that all plants are at the same growth stage when treated.
Q2: Our qRT-PCR results for CYP81A6 expression are inconsistent and show high variability between replicates. How can we improve our results?
A2: Inconsistent qRT-PCR results are a common issue. Here are some potential causes and solutions:
-
RNA Quality: Ensure you are using high-quality, intact RNA. Check the RNA integrity number (RIN) using a bioanalyzer. Degraded RNA can lead to unreliable results.
-
Primer Design: Poorly designed primers can result in non-specific amplification or primer-dimer formation. Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve analysis.
-
Reference Gene Stability: The choice of reference gene is critical. The expression of your chosen reference gene(s) may not be stable under your experimental conditions. It is recommended to test multiple reference genes and use a program like NormFinder or BestKeeper to determine the most stable ones for your specific experiment. For rice, Actin1 is commonly used.[1]
-
Contamination: Genomic DNA contamination in your RNA samples can lead to inaccurate quantification. Treat your RNA samples with DNase I.
Q3: We are having difficulty detecting the demethylated metabolite of this compound (M-1) in our HPLC-MS analysis.
A3: Detecting herbicide metabolites can be challenging due to their low abundance. Consider these points:
-
Extraction Efficiency: The extraction method may not be optimal for M-1. Experiment with different solvent systems and extraction protocols to improve recovery.
-
Sample Concentration: The concentration of M-1 in your samples may be below the limit of detection (LOD) of your instrument. Try concentrating your samples before analysis.
-
MS Parameters: Optimize the mass spectrometry parameters for the specific m/z of the M-1 metabolite. Ensure your instrument is properly calibrated.
-
Metabolic Rate: The demethylation of this compound might be rapidly followed by glucose conjugation.[2][3] You may need to look for the glucose conjugate of M-1 as it might be more abundant.
Data Presentation
Table 1: Susceptibility of Wild-Type and CYP81A6-Suppressed Rice to this compound
| Rice Line | Phenotype | Fold Increase in Susceptibility to this compound | Reference |
| Wild-Type (Oryza sativa cv. Nipponbare) | Tolerant | - | [2] |
| CYP81A6-Suppressed Line | Susceptible | 20-fold | [2] |
Table 2: In Vitro Inhibitory Activity of this compound against HPPD
| Organism | IC₅₀ (nM) | Reference |
| Arabidopsis | 44.7 | |
| Rice | 27.2 |
Experimental Protocols
1. Gene Expression Analysis of CYP81A6 by qRT-PCR
This protocol provides a general framework. Optimization of primer concentrations and cycling conditions may be necessary.
-
RNA Extraction:
-
Harvest leaf tissue from both control and this compound-treated rice plants.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers for CYP81A6, and cDNA template.
-
Use a stable reference gene (e.g., Actin1) for normalization.
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the 2-ΔΔCt method to determine the relative expression of CYP81A6.
-
2. This compound Susceptibility Assay (Chlorophyll Content)
This assay assesses the phytotoxic effect of this compound by measuring the chlorophyll content.
-
Plant Growth and Treatment:
-
Grow wild-type and CYP81A6-suppressed rice lines in a controlled environment.
-
At a specific growth stage (e.g., three-leaf stage), treat the plants with a defined concentration of this compound. Include a mock-treated control group.
-
-
Chlorophyll Extraction:
-
At various time points after treatment (e.g., 3, 5, and 7 days), collect leaf samples from both treated and control plants.
-
Weigh a specific amount of leaf tissue (e.g., 100 mg).
-
Homogenize the tissue in 80% acetone.
-
Centrifuge the homogenate to pellet the cell debris.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the total chlorophyll concentration using Arnon's equation: Total Chlorophyll (mg/g) = [20.2 * (A645) + 8.02 * (A663)] * (V / W), where V is the volume of the extract and W is the weight of the tissue.
-
3. Metabolite Analysis by HPLC-MS
This protocol outlines the general steps for identifying this compound and its metabolites.
-
Sample Preparation:
-
Harvest and freeze rice tissue as described in the qRT-PCR protocol.
-
Homogenize the frozen tissue in a suitable extraction solvent (e.g., acetonitrile/water mixture).
-
Centrifuge the homogenate and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
To remove interfering compounds, pass the supernatant through an SPE cartridge.
-
Elute the analytes of interest with an appropriate solvent.
-
-
HPLC-MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a mass spectrometer.
-
Use a C18 column for separation with a gradient elution program (e.g., water and acetonitrile with formic acid).
-
Set the mass spectrometer to detect the parent ion of this compound and its expected metabolites (e.g., M-1 and its glucose conjugate) in both positive and negative ion modes.
-
Analyze the data to identify and quantify the compounds based on their retention times and mass-to-charge ratios.
-
Visualizations
Caption: this compound detoxification pathway in rice.
Caption: General experimental workflow.
References
Fenquinotrione Application Optimization: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application of Fenquinotrione for maximal weed control in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application and assessment of this compound, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Reduced or No Weed Control | 1. Incorrect Application Timing: Weeds may be too mature or stressed. Younger, actively growing weeds are more susceptible to herbicides.[1] 2. Inappropriate Application Rate: The dosage used may be too low for the target weed species or its growth stage. 3. Environmental Factors: Rainfall shortly after application can wash off the herbicide.[1][2] High temperatures and low humidity can reduce herbicide uptake.[1][2] 4. Weed Resistance: The target weed population may have developed resistance to HPPD inhibitor herbicides. 5. Improper Spray Coverage: Uneven application may result in some weeds not receiving a sufficient dose. | 1. Application Timing: Apply this compound when weeds are in the early post-emergence stages (e.g., up to the 4-leaf stage for certain species) for optimal efficacy. 2. Rate Adjustment: Consult efficacy data to determine the appropriate rate for the target weed and its growth stage. For example, a rate of 125 g a.i./ha has shown to be effective on 5 to 6 leaf stage Cyperus difformis and Cyperus iria. 3. Environmental Monitoring: Avoid application when rainfall is imminent. Apply during periods of moderate temperature and humidity to enhance foliar absorption. 4. Resistance Management: If resistance is suspected, consider using a herbicide with a different mode of action or tank-mixing with a suitable partner, as recommended by local agricultural extension services. 5. Calibration and Technique: Ensure application equipment is properly calibrated for uniform spray distribution. |
| Inconsistent Results Across Replicates | 1. Variability in Weed Growth: Inconsistent weed size or growth stage across experimental units. 2. Non-uniform Application: Inconsistent sprayer speed or height leading to variable deposition. 3. Environmental Gradients: Variations in light, temperature, or soil moisture across the experimental area. 4. Inaccurate Measurement: Errors in measuring and mixing the herbicide concentrate. | 1. Uniform Weed Staging: Select weeds at a consistent and clearly defined growth stage for all replicates. 2. Standardized Application: Maintain a constant speed and nozzle height during application to ensure uniform coverage. 3. Controlled Environment: Conduct experiments in a controlled environment (e.g., greenhouse, growth chamber) to minimize environmental variability. 4. Precise Preparation: Use calibrated equipment for all measurements and ensure thorough mixing of the spray solution. |
| Crop (e.g., Rice) Injury | 1. Excessive Application Rate: Applying a dose higher than the recommended rate for the specific crop variety. 2. Crop Growth Stage: The crop may be at a particularly sensitive growth stage during application. 3. Environmental Stress: Stressed crops (e.g., due to drought, waterlogging, or extreme temperatures) may be more susceptible to herbicide injury. 4. Contamination: The sprayer may have been contaminated with a non-selective herbicide. | 1. Rate Verification: Double-check calculations and equipment calibration to ensure the correct rate is applied. A sufficient crop safety margin was observed at 1,000 g a.i./ha on both transplanted Japonica type rice and dry-seeded Indica type rice. 2. Crop Timing: Apply this compound during the recommended window for the specific crop to ensure tolerance. 3. Assess Crop Health: Avoid applying herbicides to crops that are under environmental stress. 4. Equipment Decontamination: Thoroughly clean all application equipment before use to prevent cross-contamination. |
Frequently Asked Questions (FAQs)
1. What is the optimal timing for this compound application to achieve maximum weed control?
The optimal timing for this compound application is during the early post-emergence stage of weed growth. Efficacy is generally highest when weeds are small and actively growing. For instance, studies have shown high efficacy against Schoenoplectus juncoides and Monochoria vaginalis up to the 4-leaf stage, and against Sagittaria trifolia at the 1-arrowhead-leaf stage.
2. What is the mode of action of this compound?
This compound is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD disrupts the production of carotenoids, which protect chlorophyll from photo-oxidation. This leads to characteristic bleaching symptoms in susceptible weeds, followed by necrosis and death.
3. Which weed species are most effectively controlled by this compound?
This compound is effective against a wide range of broadleaf and sedge weeds. It has demonstrated high efficacy against species such as Schoenoplectus juncoides, Monochoria vaginalis, Sagittaria trifolia, and various Cyperus and Amaranthus species. It is also effective against weeds that have developed resistance to acetolactate synthase (ALS) inhibiting herbicides.
4. What are the key environmental factors that can influence the efficacy of this compound?
Several environmental factors can impact the performance of this compound:
-
Rainfall: Rain shortly after application can wash the herbicide off the leaf surface, reducing absorption and efficacy.
-
Temperature and Humidity: High temperatures and moderate humidity generally enhance the foliar uptake of herbicides. Conversely, very hot and dry conditions can cause weeds to become stressed, reducing herbicide absorption.
-
Sunlight: Some herbicides can be degraded by intense sunlight. While specific data for this compound is not detailed, this is a general consideration for herbicide application.
-
Soil Properties: For soil-applied herbicides, factors like organic matter, texture, and pH can affect availability and persistence.
5. How can I be sure my application equipment is correctly calibrated for small plot research?
Proper calibration is crucial for accurate and reproducible results. Key steps include:
-
Ensuring a consistent output from all nozzles.
-
Maintaining a constant walking speed during application.
-
Verifying the application volume (e.g., liters per hectare) to accurately calculate the amount of herbicide needed for the spray tank.
Quantitative Data Summary
The following tables summarize the efficacy of this compound on various weed species at different growth stages, based on available research data.
Table 1: Efficacy of this compound on Key Weed Species at Different Growth Stages
| Weed Species | Growth Stage at Application | Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Reference |
| Schoenoplectus juncoides | 2-leaf stage | 300 | ~100 | |
| 3-leaf stage | 300 | ~100 | ||
| 4-leaf stage | 300 | ~100 | ||
| Monochoria vaginalis | 2-leaf stage | 300 | ~100 | |
| 3-leaf stage | 300 | ~100 | ||
| 4-leaf stage | 300 | ~95 | ||
| Sagittaria trifolia | 0.5-arrowhead-leaf stage | 300 | ~100 | |
| 1-arrowhead-leaf stage | 300 | ~98 | ||
| Cyperus difformis | 5 to 6-leaf stage | 125 | Outstanding | |
| Cyperus iria | 5 to 6-leaf stage | 125 | Outstanding | |
| ALS-resistant Fimbristylis miliacea | 5 to 6-leaf stage | 125 | Outstanding |
Efficacy was visually evaluated on a scale of 0 (no effect) to 100 (complete kill).
Experimental Protocols
Protocol 1: Greenhouse Pot Experiment for Efficacy Assessment
This protocol outlines a standard method for evaluating the efficacy of this compound on target weed species in a controlled greenhouse environment.
-
Plant Material: Grow target weed species from seed in pots containing a suitable soil mix. Thin seedlings to a uniform number per pot.
-
Growth Conditions: Maintain pots in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform and active plant growth.
-
Herbicide Application:
-
Apply this compound at the desired growth stage of the weeds (e.g., 2-4 leaf stage).
-
Use a calibrated laboratory sprayer to ensure accurate and uniform application.
-
Include an untreated control group for comparison.
-
-
Post-Application Care: Return the pots to the greenhouse and maintain optimal growing conditions.
-
Efficacy Assessment:
-
Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Use a rating scale from 0% (no effect) to 100% (complete plant death).
-
For quantitative assessment, harvest the above-ground biomass of the weeds and measure the fresh or dry weight.
-
-
Data Analysis: Compare the visual ratings and biomass of the treated groups to the untreated control to determine the efficacy of this compound.
Visualizations
Signaling Pathway: this compound's Mode of Action
Caption: Mechanism of action of this compound, an HPPD inhibitor.
Experimental Workflow: Optimizing Application Timing
Caption: Workflow for determining optimal this compound application timing.
References
Technical Support Center: Investigating Potential Crop Injury from Fenquinotrione Application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide fenquinotrione. The information is designed to help identify and diagnose potential crop injury during experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does it cause plant injury?
This compound is a triketone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is critical for the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound disrupts carotenoid production.[2] Carotenoids protect chlorophyll from photo-oxidation. Without their protective effect, reactive oxygen species generated during photosynthesis cause rapid bleaching of chlorophyll, leading to the characteristic white or bleached symptoms on susceptible plants, ultimately resulting in plant death.[1]
Q2: What are the typical symptoms of this compound injury on susceptible plants?
The most prominent symptom of this compound injury is bleaching or whitening of new growth, particularly in the meristematic tissues.[1] Other general symptoms of herbicide injury that may be observed include:
-
Stunting or reduced plant vigor.
-
Yellowing of leaves (chlorosis).
-
Distorted or irregular growth.
-
Necrosis (tissue death) following chlorosis.
Symptoms can appear within a few days to more than a week after application, depending on the plant species, growth stage, environmental conditions, and the concentration of this compound applied.
Q3: Why is this compound selective for certain crops like rice?
The excellent selectivity of this compound in rice is not due to a difference in the sensitivity of the target HPPD enzyme. In fact, this compound potently inhibits rice HPPD. The selectivity is primarily attributed to the rapid metabolic detoxification of the herbicide within the rice plant. Rice possesses enzymes (specifically CYP81A6-mediated demethylation followed by glucose conjugation) that quickly break down this compound into non-toxic metabolites. In susceptible weed species, this metabolic process is significantly slower or absent, allowing the herbicide to reach and inhibit the HPPD enzyme.
Q4: What environmental factors can influence the potential for crop injury from this compound?
Several environmental factors can affect the efficacy and crop safety of this compound. These include:
-
Temperature: Phytotoxicity can vary with temperature, with some studies indicating potential for increased injury under high-temperature conditions.
-
Water Management: In paddy rice, water leakage can influence herbicide concentration in the root zone and potentially affect crop safety. Overflow due to heavy rainfall can also impact efficacy.
-
Light Intensity: Since the mode of action involves photo-oxidation, light is essential for the development of bleaching symptoms.
Q5: Can this compound be used on crops other than rice?
This compound was specifically developed for use in rice and exhibits excellent safety in this crop. Its safety in other crops would need to be determined through rigorous testing, as the metabolic pathways for detoxification present in rice may not be active in other plant species. Application to a non-tolerant crop is likely to result in significant injury.
Troubleshooting Guide
If you suspect this compound-induced crop injury in your experiments, follow this step-by-step guide to diagnose the issue.
Step 1: Observe and Document Symptoms
-
Carefully examine the affected plants. Note the specific symptoms (e.g., bleaching, stunting, chlorosis).
-
Record the location of the symptoms on the plant (e.g., new growth, older leaves). Bleaching of new, developing tissues is a hallmark of HPPD inhibitors.
-
Photograph the symptoms for your records.
Step 2: Review Application Protocol
-
Application Rate: Double-check the application rate used in your experiment. An overdose is a common cause of crop injury.
-
Application Timing: Verify the growth stage of the crop at the time of application. Younger plants may be more susceptible.
-
Spray Drift: Consider the possibility of spray drift from adjacent experimental plots where a higher rate or a different herbicide was applied.
Step 3: Analyze Environmental Conditions
-
Review the temperature, light intensity, and water management records before, during, and after the application.
-
Compare these conditions to the optimal conditions for this compound application if available.
Step 4: Conduct a Comparative Analysis
-
Compare the injured plants to untreated control plants from the same experiment. The absence of symptoms in the control group points to the experimental treatment as the cause.
-
If available, compare the symptoms to those caused by other HPPD-inhibiting herbicides.
Step 5: Perform a Dose-Response Bioassay
-
If the cause is still unclear, a dose-response bioassay can be conducted to confirm the sensitivity of the crop to this compound. See the detailed protocol below.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
Table 1: In Vitro HPPD Inhibition
| Enzyme Source | IC50 (nM) | Reference |
| Arabidopsis thaliana | 44.7 | |
| Rice (Oryza sativa) | 27.2 |
IC50: The concentration of an inhibitor required for 50% inhibition of enzyme activity.
Table 2: Herbicidal Efficacy and Crop Safety Ratings
| Parameter | Application Rate (g a.i./ha) | Crop/Weed | Condition | Rating | Reference |
| Herbicidal Efficacy (ED90) | <300 | Broadleaf & Sedge Weeds | Paddy Field | 90% control | |
| Crop Injury (ED20) | >300 | Rice (Oryza sativa) | Paddy Field | 20% injury | |
| Crop Safety Margin | 1000 | Transplanted Japonica Rice | Dry-seeded | Safe | |
| Crop Safety Margin | 1000 | Dry-seeded Indica Rice | Dry-seeded | Safe |
ED90: The dose required for 90% weed control. ED20: The dose causing 20% crop injury.
Experimental Protocols
Protocol 1: Dose-Response Bioassay for this compound Tolerance
Objective: To determine the tolerance level of a specific crop species to this compound by establishing a dose-response curve.
Materials:
-
This compound analytical standard
-
Solvent for stock solution (e.g., acetone with a surfactant)
-
Healthy, uniformly grown seedlings of the test crop at the 2-3 leaf stage
-
Pots with appropriate growth medium
-
Controlled environment growth chamber
-
Laboratory sprayer or precision micropipette
-
Deionized water
Methodology:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound. Create a series of serial dilutions to achieve a range of application rates (e.g., 0, 0.5X, 1X, 2X, 4X, 8X, where 1X is the recommended field rate). Include a solvent-only control.
-
Plant Treatment: Randomly assign plants to each treatment group (at least 4 replicates per treatment). Apply the different this compound dilutions uniformly to the foliage using a laboratory sprayer.
-
Incubation: Place the treated plants in a growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod).
-
Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess crop injury on a scale of 0% (no injury) to 100% (complete plant death). Also, collect quantitative data such as plant height and fresh/dry weight.
-
Data Analysis: Calculate the average injury rating and biomass for each treatment. Analyze the data using regression analysis to determine the GR50 (the dose causing a 50% reduction in growth).
Protocol 2: Assessing the Impact of Temperature on this compound Phytotoxicity
Objective: To evaluate how different temperature regimes affect the phytotoxicity of this compound on a crop species.
Materials:
-
All materials listed in Protocol 1
-
Multiple growth chambers capable of maintaining different temperature settings.
Methodology:
-
Prepare Plants and Herbicide: Grow seedlings and prepare this compound solutions at the 1X and 2X application rates as described in Protocol 1.
-
Acclimatization: Move the plants into separate growth chambers set to different temperature regimes (e.g., Low: 16°C, Medium: 22°C, High: 28°C) for 48 hours to acclimate.
-
Treatment: Apply the this compound treatments (including a control) to the plants within their respective temperature environments.
-
Incubation: Maintain the plants in their designated temperature chambers for the duration of the experiment (e.g., 21 days).
-
Data Collection and Analysis: Collect visual injury ratings and biomass data as described in Protocol 1. Analyze the data to determine if there is a significant interaction between temperature and this compound application on crop injury.
Visualizations
Caption: this compound's mode of action leading to crop injury.
Caption: Workflow for troubleshooting this compound crop injury.
References
Technical Support Center: Managing Weed Resistance to Fenquinotrione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenquinotrione. The content is designed to address specific issues that may arise during experiments related to weed resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] This enzyme is a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis in plants. By inhibiting HPPD, this compound disrupts the production of these essential compounds, leading to the bleaching of photosynthetic tissues and eventual plant death.[1] The 1,3-diketone moiety of this compound interacts with the Fe(II) at the active site of the HPPD enzyme.
Q2: How does selectivity for rice occur with this compound?
The excellent selectivity of this compound in rice is primarily due to its rapid metabolism in the crop plant. Rice possesses enzymes, such as cytochrome P450 monooxygenases (specifically CYP81A6), that quickly detoxify this compound through processes like demethylation and subsequent glucose conjugation. This metabolic detoxification prevents the herbicide from reaching and inhibiting the HPPD enzyme in rice, while it remains active in susceptible weed species.
Q3: What are the known mechanisms of weed resistance to HPPD inhibitors?
Weed resistance to HPPD inhibitors, and herbicides in general, can be broadly categorized into two types:
-
Target-Site Resistance (TSR): This occurs due to genetic mutations in the HPPD gene, which alter the structure of the enzyme's active site. These alterations prevent the herbicide from binding effectively, rendering it less effective or completely ineffective.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. The most common form of NTSR for HPPD inhibitors is enhanced metabolism, where resistant weeds can rapidly break down the herbicide into non-toxic metabolites. Other NTSR mechanisms can include reduced herbicide uptake or translocation.
Q4: Have any weed species developed resistance specifically to this compound?
As of late 2025, there are no widespread, officially documented cases of weed populations evolving resistance specifically to this compound in agricultural settings. However, resistance to other HPPD inhibitors has been confirmed in several weed species, including Palmer amaranth (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), and wild radish (Raphanus raphanistrum). The primary mechanism of resistance in these weeds is enhanced metabolism. Given the shared mode of action, it is crucial to proactively manage the potential for resistance development to this compound.
Q5: What are the initial signs of potential this compound resistance in our experiments?
Initial indicators of developing resistance in a weed population under study may include:
-
A noticeable decrease in the efficacy of this compound at standard experimental concentrations.
-
The survival of individual plants or patches of a weed species that were previously susceptible.
-
The need for progressively higher concentrations of this compound to achieve the same level of control.
Troubleshooting Guide
This guide provides a structured approach to investigating suspected cases of this compound resistance observed during research.
Problem: Reduced Efficacy of this compound in a Previously Susceptible Weed Population
This workflow outlines the steps to confirm and characterize potential resistance.
Caption: Experimental workflow for investigating suspected this compound resistance.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
Objective: To quantify the level of resistance to this compound in a suspected resistant (R) weed biotype compared to a known susceptible (S) biotype.
Methodology:
-
Plant Material: Grow seeds from both R and S weed biotypes in pots containing a standard potting mix under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: When the plants reach the 3-4 leaf stage, apply this compound at a range of doses. A typical dose range for initial screening could be 0, 0.25, 0.5, 1, 2, 4, 8, and 16 times the standard experimental effective dose. Use a calibrated laboratory sprayer to ensure uniform application.
-
Data Collection: At 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death). Additionally, harvest the above-ground biomass and determine the dry weight.
-
Data Analysis: Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the dose required to cause 50% growth reduction (GR₅₀) for each biotype. The resistance index (RI) is calculated as the GR₅₀ of the R biotype divided by the GR₅₀ of the S biotype.
Data Presentation:
| Biotype | GR₅₀ (g a.i./ha) | Resistance Index (RI) |
| Susceptible (S) | Value | 1.0 |
| Resistant (R) | Value | Calculated Value |
Protocol 2: In Vitro HPPD Enzyme Activity Assay
Objective: To determine if resistance is due to an altered HPPD enzyme (target-site resistance).
Methodology:
-
Enzyme Extraction: Extract the HPPD enzyme from young leaf tissue of both R and S biotypes.
-
Enzyme Assay: Conduct a spectrophotometric assay to measure HPPD activity. This is often a coupled-enzyme assay where the product of the HPPD reaction, homogentisate, is converted by homogentisate 1,2-dioxygenase, and the formation of the subsequent product is monitored.
-
Inhibition Assay: Perform the enzyme assay in the presence of a range of this compound concentrations to determine the concentration required for 50% inhibition of enzyme activity (I₅₀).
-
Data Analysis: Compare the I₅₀ values for the HPPD enzyme from the R and S biotypes. A significantly higher I₅₀ value for the R biotype suggests a less sensitive target enzyme.
Data Presentation:
| Biotype | I₅₀ (nM) | Resistance Index (RI) |
| Susceptible (S) | Value | 1.0 |
| Resistant (R) | Value | Calculated Value |
Protocol 3: HPPD Gene Sequencing
Objective: To identify potential mutations in the HPPD gene of the R biotype that could confer resistance.
Methodology:
-
DNA Extraction and PCR: Extract genomic DNA from the R and S biotypes. Use primers designed to amplify the coding sequence of the HPPD gene.
-
Sequencing: Sequence the PCR products and compare the nucleotide and deduced amino acid sequences of the HPPD gene from the R and S biotypes.
-
Sequence Analysis: Identify any non-synonymous mutations in the R biotype's HPPD sequence that could lead to a change in the enzyme's amino acid sequence, particularly in the herbicide-binding region.
Protocol 4: this compound Metabolism Study
Objective: To investigate if enhanced metabolism is the mechanism of resistance in the R biotype.
Methodology:
-
Radiolabeled Herbicide: Use ¹⁴C-labeled this compound for this study.
-
Treatment and Sampling: Treat both R and S plants with a solution of ¹⁴C-Fenquinotrione. Harvest the plants at various time points after treatment (e.g., 6, 12, 24, 48 hours).
-
Extraction and Analysis: Extract the herbicide and its metabolites from the plant tissue. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector.
-
Data Analysis: Compare the rate of this compound metabolism and the profile of metabolites between the R and S biotypes. A faster rate of degradation of the parent this compound molecule in the R biotype is indicative of enhanced metabolism.
Signaling and Metabolic Pathways
HPPD Inhibition and its Downstream Effects
Caption: The inhibitory effect of this compound on the HPPD pathway.
Potential Metabolic Resistance Pathways for this compound
Caption: Hypothetical metabolic pathways for this compound detoxification in a resistant weed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beckshybrids.com [beckshybrids.com]
Technical Support Center: Enhancing Fenquinotrione Efficacy Against Tolerant Weeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of the herbicide fenquinotrione against tolerant weed species.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is critical in the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD disrupts the production of carotenoids, which protect chlorophyll from photo-oxidation. This leads to characteristic bleaching symptoms in susceptible weeds, followed by necrosis and death.
Q2: Which weed species are known to be tolerant to this compound?
A2: While this compound controls a broad spectrum of broadleaf and sedge weeds, some species have shown tolerance. Notably, greenhouse trials have indicated lower efficacy against Echinochloa oryzicola (early watergrass) and Eleocharis kuroguwai (water chestnut).[1][3]
Q3: What are the primary mechanisms of weed tolerance to this compound?
A3: The primary mechanism of tolerance to this compound in weeds is believed to be enhanced metabolic detoxification. This process often involves cytochrome P450 monooxygenases, which can metabolize the herbicide into less toxic forms.[1] In contrast, the selectivity observed in rice is due to rapid detoxification through CYP81A6-mediated demethylation and subsequent glucose conjugation.
Q4: How can I improve the efficacy of this compound against tolerant weed species?
A4: Several strategies can be employed to enhance the efficacy of this compound against tolerant weeds:
-
Tank-mixing with synergistic herbicides: Combining this compound with herbicides that have a different mode of action can lead to synergistic effects. Photosystem II (PSII) inhibitors are particularly effective partners for HPPD inhibitors.
-
Using adjuvants: Adjuvants can improve the uptake and translocation of this compound in weeds. Methylated seed oils (MSOs) are known to enhance the performance of post-emergence herbicides by increasing their absorption through the weed's leafy surface.
-
Optimizing application timing: Applying this compound at the optimal growth stage of the target weed can significantly impact its efficacy. Younger, actively growing weeds are generally more susceptible.
Q5: Are there specific tank-mix partners recommended for controlling this compound-tolerant weeds?
A5: For the control of tolerant grass species like Echinochloa oryzicola, tank-mixing with herbicides effective against grasses is a viable strategy. While specific data for this compound tank mixes for this purpose is limited in the provided search results, a common approach for broad-spectrum weed control in rice is to combine herbicides with different weed control spectrums. For broadleaf weeds and sedges, PSII inhibitors like bentazon could be considered for tank-mixing to improve control of species like Eleocharis kuroguwai.
Troubleshooting Guides
Issue 1: Poor control of Echinochloa oryzicola (Early Watergrass)
-
Problem: this compound application results in suboptimal control of Echinochloa oryzicola.
-
Potential Cause 1: Metabolic Resistance. Echinochloa species can exhibit metabolic resistance to various herbicides.
-
Troubleshooting Steps:
-
Tank-mix with a synergistic or additive herbicide:
-
Consider tank-mixing this compound with a herbicide known for its efficacy against Echinochloa species, such as an ACCase inhibitor (e.g., cyhalofop-butyl) or a VLCFA inhibitor. Always check for compatibility and follow label recommendations.
-
A study on other Echinochloa species suggests that mixtures can be more effective.
-
-
Incorporate an appropriate adjuvant:
-
Add a methylated seed oil (MSO) adjuvant to the spray solution to enhance the penetration of this compound through the waxy cuticle of the grass weed.
-
-
Optimize Application Timing:
-
Apply the herbicide when Echinochloa oryzicola is at an early growth stage (e.g., 1-3 leaves), as younger plants are more susceptible.
-
-
Issue 2: Insufficient efficacy against Eleocharis kuroguwai (Water Chestnut)
-
Problem: this compound fails to effectively control Eleocharis kuroguwai.
-
Potential Cause: Inherent tolerance. Some perennial sedges like Eleocharis kuroguwai can be difficult to control with a single herbicide application.
-
Troubleshooting Steps:
-
Synergistic Tank-Mix:
-
Combine this compound with a PSII inhibitor such as bentazon, which has activity on sedges. The synergistic action of HPPD and PSII inhibitors can enhance overall efficacy.
-
-
Sequential Application:
-
Consider a sequential application of another effective herbicide if a single tank-mix is insufficient.
-
-
Optimize Application Rate:
-
Ensure you are using the recommended label rate of this compound for difficult-to-control weeds.
-
-
Data Presentation
Table 1: Efficacy of this compound on Various Weed Species
| Weed Species | Common Name | Growth Stage at Application | This compound Rate (g a.i./ha) | Efficacy (% Control) | Reference |
| Monochoria vaginalis | Pickerelweed | Pre-emergence | 125 - 250 | Excellent | |
| Cyperus difformis | Smallflower Umbrella Sedge | 5-6 leaf stage | 125 | Outstanding | |
| Cyperus iria | Rice Flatsedge | 5-6 leaf stage | 125 | Outstanding | |
| Fimbristylis miliacea (ALS-resistant) | Hoorahgrass | 5-6 leaf stage | 125 | Outstanding | |
| Schoenoplectus juncoides | Japanese bulrush | 4-leaf stage | 300 | High | |
| Sagittaria trifolia | Arrowhead | 1-arrowhead-leaf stage | 300 | High | |
| Echinochloa oryzicola | Early Watergrass | Pre- to early post-emergence | 300 | Low | |
| Eleocharis kuroguwai | Water Chestnut | Pre- to early post-emergence | 300 | Low |
Table 2: Expected Synergistic Effects of HPPD Inhibitors with Other Herbicide Modes of Action
| HPPD Inhibitor | Tank-Mix Partner (Mode of Action) | Target Weed Example | Observed Effect | Reference |
| Mesotrione | Atrazine (PSII Inhibitor) | Velvetleaf | Synergistic | |
| Mesotrione | Bromoxynil (PSII Inhibitor) | Sunflower | Synergistic | |
| Mesotrione | Metribuzin (PSII Inhibitor) | Sunflower | Synergistic |
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Evaluating this compound Efficacy
This protocol is adapted from standard greenhouse bioassay procedures.
Objective: To determine the dose-response of a tolerant weed species to this compound, alone and in combination with adjuvants or other herbicides.
Materials:
-
Seeds of the target weed species (e.g., Echinochloa oryzicola).
-
Pots (10 cm diameter) filled with a standardized greenhouse potting mix.
-
Greenhouse with controlled temperature, humidity, and photoperiod.
-
Laboratory-grade cabinet sprayer.
-
Analytical grade this compound, adjuvants (e.g., MSO), and tank-mix partners.
-
Appropriate solvents for herbicide stock solutions.
-
Personal Protective Equipment (PPE).
Procedure:
-
Plant Preparation: Sow a predetermined number of seeds in each pot and cover lightly with soil. Water the pots and allow them to drain.
-
Growth Conditions: Maintain the pots in a greenhouse under optimal conditions for the target weed's growth.
-
Herbicide Preparation: Prepare a stock solution of this compound and any tank-mix partners or adjuvants in an appropriate solvent. Create a series of dilutions to achieve a range of application rates.
-
Herbicide Application: Apply the herbicide treatments at the desired weed growth stage (e.g., 2-3 leaf stage for post-emergence). Use a calibrated cabinet sprayer to ensure uniform application. Include an untreated control group.
-
Data Collection:
-
Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.
-
At 21 DAT, harvest the above-ground biomass from each pot and record the fresh weight. Dry the biomass in an oven to determine the dry weight.
-
-
Data Analysis:
-
Calculate the percent control relative to the untreated control for both visual assessments and biomass reduction.
-
Perform a dose-response analysis using a suitable statistical model (e.g., log-logistic) to determine the GR50 (the dose required for 50% growth reduction).
-
Protocol 2: Assessing Herbicide Synergy using Colby's Method
Objective: To determine if the combination of this compound and a tank-mix partner results in a synergistic, antagonistic, or additive effect.
Procedure:
-
Conduct a greenhouse bioassay as described in Protocol 1, including treatments with this compound alone, the tank-mix partner alone, and the combination at the desired rates.
-
Calculate the expected response (E) for the herbicide combination using Colby's equation:
-
E = X + Y - (XY / 100)
-
Where X is the percent inhibition by herbicide A at a given rate, and Y is the percent inhibition by herbicide B at a given rate.
-
-
Interpretation:
-
If the observed response of the mixture is greater than the expected response (E), the interaction is synergistic.
-
If the observed response is less than E, the interaction is antagonistic.
-
If the observed response is equal to E, the interaction is additive.
-
Protocol 3: Investigating Metabolic Resistance to this compound
Objective: To determine if metabolic detoxification by cytochrome P450 enzymes contributes to the tolerance of a weed species to this compound. This protocol is based on the use of P450 inhibitors.
Materials:
-
Tolerant weed seedlings.
-
This compound.
-
A known cytochrome P450 inhibitor (e.g., malathion, piperonyl butoxide - PBO, or 1-aminobenzotriazole - ABT).
-
Materials for a whole-plant bioassay (as in Protocol 1).
Procedure:
-
Pre-treatment with P450 Inhibitor: Treat one group of tolerant weed seedlings with the P450 inhibitor alone at a non-phytotoxic rate.
-
Herbicide Application: A short time after the inhibitor application (e.g., 1-2 hours), treat the P450 inhibitor-pre-treated group and a non-pre-treated group with a range of this compound doses.
-
Control Groups: Include an untreated control, a group treated only with the P450 inhibitor, and a group treated only with this compound.
-
Data Collection and Analysis: Assess weed control as described in Protocol 1.
-
Interpretation: If the this compound efficacy is significantly increased in the plants pre-treated with the P450 inhibitor compared to those treated with this compound alone, it suggests that cytochrome P450 enzymes are involved in the metabolic detoxification of this compound in that weed species.
Further Analysis (Advanced):
-
Metabolite Analysis: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites in treated weed tissues, both with and without P450 inhibitors. A reduction in the formation of specific metabolites in the presence of a P450 inhibitor provides strong evidence for its role in the detoxification pathway.
Visualizations
Caption: this compound inhibits the HPPD enzyme, disrupting carotenoid biosynthesis and leading to photo-oxidation of chlorophyll.
Caption: Workflow for evaluating herbicide synergy using a greenhouse bioassay and Colby's method.
Caption: Metabolic resistance to this compound mediated by cytochrome P450 enzymes leads to weed tolerance.
References
Fenquinotrione Degradation: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the impact of environmental factors on the degradation of the herbicide Fenquinotrione.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of studying this compound degradation.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why am I observing inconsistent this compound degradation rates in replicate soil samples? | 1. Non-homogeneous soil samples: Soil properties like organic matter, texture, and microbial populations can vary even within a small area. 2. Inconsistent moisture levels: Differences in water content between replicates can significantly alter microbial activity and hydrolysis rates. 3. Temperature fluctuations: Variations in incubation temperature can affect the rate of microbial and chemical degradation. 4. Inaccurate spiking: Uneven application of this compound to the soil samples. | 1. Thoroughly mix and sieve the soil before dividing it into replicates to ensure uniformity. 2. Carefully control and monitor the moisture content of each replicate throughout the experiment. Use a water-holding capacity measurement to standardize moisture levels. 3. Ensure all replicates are incubated in a temperature-controlled environment with minimal fluctuations. 4. Develop and validate a precise spiking procedure to ensure each replicate receives the same concentration of this compound. |
| My this compound concentration is not decreasing over time in my aqueous solution experiment. What could be the reason? | 1. Hydrolytic stability: this compound is reported to be stable to hydrolysis at environmentally relevant pH values. 2. Lack of light: If the experiment is designed to study photolysis, insufficient light exposure will result in no degradation. 3. Sterile conditions: If microbial degradation is the focus, but the water sample or buffer is sterile, no degradation will occur. | 1. Confirm from literature that this compound is stable under your experimental pH and temperature conditions. Your results may be accurate. 2. Ensure your light source provides the appropriate wavelength and intensity for photolysis studies, as outlined in protocols like OECD 316. 3. If studying biodegradation in water, ensure the water source contains a viable microbial population or consider inoculating with a relevant microbial consortium. |
| I am having trouble with the HPLC analysis of this compound and its metabolites, such as peak tailing or poor resolution. | 1. Inappropriate mobile phase: The pH or solvent composition of the mobile phase may not be optimal for separating this compound and its metabolites. 2. Column degradation: The HPLC column may be contaminated or degraded. 3. Matrix effects: Co-extractives from soil or water samples can interfere with the chromatography. | 1. Adjust the pH of the mobile phase, particularly when analyzing acidic metabolites. Experiment with different solvent gradients. 2. Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need replacement. 3. Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds before HPLC analysis. |
| Why are my mass balance results less than 90% in my soil degradation study? | 1. Formation of bound residues: this compound or its metabolites may be strongly adsorbing to soil organic matter and are not being extracted. 2. Volatilization: Although this compound has low volatility, some loss may occur, especially if the experimental setup is not closed. 3. Incomplete extraction: The extraction solvent and method may not be efficient in recovering all residues from the soil matrix. | 1. Use more rigorous extraction methods, such as microwave-assisted or Soxhlet extraction, to attempt to recover bound residues. Quantification of non-extractable residues can be done using 14C-labeled compounds and combustion analysis. 2. Use a closed system with traps for volatile compounds if volatilization is a suspected route of loss. 3. Optimize the extraction procedure by testing different solvents and extraction times. |
Frequently Asked Questions (FAQs)
Q1: What are the major environmental factors influencing the degradation of this compound?
A1: The primary environmental factors affecting this compound degradation include soil microbial activity, temperature, and soil organic matter content. While stable to hydrolysis and aqueous photolysis, its persistence in soil is highly dependent on the biotic and abiotic conditions of the soil environment.
Q2: What is the typical half-life of this compound in soil?
A2: The typical half-life (DT₅₀) of this compound in soil under aerobic laboratory conditions at 20°C is approximately 143 days.[1] However, this value can vary significantly depending on specific soil properties and environmental conditions.
Q3: Is this compound susceptible to hydrolysis in water?
A3: No, this compound is considered stable to hydrolysis in aqueous solutions at environmentally relevant pH values (pH 4, 7, and 9) at 25°C.
Q4: Does sunlight degrade this compound in water?
A4: this compound is reported to be stable under aqueous photolysis conditions.[1] This suggests that direct degradation by sunlight in water is not a significant dissipation pathway.
Q5: What are the main degradation products of this compound?
A5: In rice plants, the major metabolites are a demethylated form (M-1) and a hydrolysis product of the triketone moiety (M-2). In soil and water, the primary degradation products identified are 8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (also known as KIH-3653-M-2) and 8-chloro-4-(4-hydroxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (Desmethyl-M2).[1]
Quantitative Data on this compound Degradation
| Parameter | Matrix | Condition | Value | Reference |
| DT₅₀ (Aerobic) | Soil | Laboratory, 20°C | 143 days (typical) | [1] |
| Hydrolysis | Water | pH 4, 7, 9 at 25°C | Stable | |
| Aqueous Photolysis | Water | pH 7 | Stable | [1] |
Experimental Protocols
Protocol 1: Aerobic Soil Degradation Study (Based on OECD Guideline 307)
This protocol outlines a laboratory experiment to determine the rate and pathway of this compound degradation in soil under aerobic conditions.
1. Soil Collection and Preparation:
-
Collect fresh soil from a relevant agricultural region.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.
-
Characterize the soil for properties such as texture, organic carbon content, pH, and microbial biomass.
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity.
2. Application of this compound:
-
Prepare a stock solution of this compound (analytical or radiolabeled standard) in a suitable solvent.
-
Apply the solution to the soil to achieve the desired concentration, ensuring even distribution.
-
Allow the solvent to evaporate in a fume hood.
3. Incubation:
-
Transfer the treated soil into incubation vessels (e.g., biometer flasks).
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 1°C).
-
Maintain aerobic conditions by continuously supplying humidified air.
-
Include traps for CO₂ and other volatile organic compounds if using radiolabeled this compound.
4. Sampling and Analysis:
-
Collect soil samples at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract this compound and its degradation products from the soil using an appropriate solvent and technique (e.g., accelerated solvent extraction).
-
Analyze the extracts using a validated analytical method, such as HPLC-MS/MS, to quantify the concentrations of the parent compound and its metabolites.
5. Data Analysis:
-
Plot the concentration of this compound against time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the DT₅₀ and DT₉₀ values.
-
Identify and quantify the major degradation products.
Protocol 2: Aqueous Photolysis Study (Based on OECD Guideline 316)
This protocol describes an experiment to assess the degradation of this compound in water due to direct photolysis.
1. Solution Preparation:
-
Prepare a sterile, buffered aqueous solution (e.g., pH 7) of this compound. The concentration should be below its water solubility limit.
-
Use purified water (e.g., Milli-Q) to minimize indirect photolysis.
2. Experimental Setup:
-
Place the solution in quartz tubes or cells that are transparent to UV-Vis light.
-
Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Maintain a constant temperature (e.g., 25 ± 1°C) using a water bath or climate-controlled chamber.
-
Include dark controls (tubes wrapped in aluminum foil) to assess abiotic degradation pathways like hydrolysis.
3. Irradiation and Sampling:
-
Irradiate the samples for a defined period, monitoring the light intensity.
-
Collect samples from both irradiated and dark control tubes at specific time points.
4. Analysis:
-
Analyze the samples directly by HPLC-UV or HPLC-MS/MS to determine the concentration of this compound.
5. Data Analysis:
-
Calculate the rate of photolysis and the photolytic half-life.
-
If significant degradation occurs, identify the photoproducts.
-
Determine the quantum yield if required, which involves measuring the photon flux of the light source.
Visualizations
Caption: Factors influencing this compound degradation pathways.
Caption: Workflow for soil degradation analysis of this compound.
References
Troubleshooting poor Fenquinotrione performance in the field
Welcome to the technical support center for Fenquinotrione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the field performance of this compound.
Troubleshooting Guide
Poor performance of this compound in experimental settings can arise from a variety of factors, from application errors to environmental conditions and the biological characteristics of the target weeds. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Reduced or No Efficacy on Target Weeds
Initial Observation: Target weeds show minimal to no signs of bleaching or necrosis after application of this compound at the recommended dose.
Troubleshooting Workflow:
Technical Support Center: Enhancing the Rainfastness of Fenquinotrione Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and formulation development professionals in enhancing the rainfastness of Fenquinotrione formulations.
Frequently Asked Questions (FAQs)
Q1: What is rainfastness and why is it critical for this compound formulations?
A1: Rainfastness is the ability of a herbicide, like this compound, to resist being washed off a plant's leaves by rainfall or irrigation. It is a critical factor for post-emergence herbicides because the active ingredient needs to be absorbed by the plant to be effective.[1][2] If a formulation has poor rainfastness, precipitation shortly after application can lead to reduced herbicide efficacy, requiring re-application and increasing costs and environmental load.[3][4][5]
Q2: What are the key factors influencing the rainfastness of this compound?
A2: Several factors can impact the rainfastness of a this compound formulation:
-
Formulation Type: The inert ingredients and overall formulation (e.g., emulsifiable concentrate, suspension concentrate) play a significant role.
-
Adjuvants: The type and concentration of adjuvants, such as surfactants, oils, and stickers, are crucial for improving retention and penetration.
-
Drying Time: The time between application and rainfall is critical. Longer drying times generally lead to better absorption and rainfastness.
-
Rainfall Characteristics: The intensity and duration of rainfall significantly affect wash-off. A short, intense downpour can be more detrimental than a light, prolonged drizzle.
-
Plant Leaf Surface: The characteristics of the target weed's leaves (e.g., waxiness, hairiness, orientation) can affect spray droplet retention.
Q3: Which types of adjuvants are recommended for improving the rainfastness of triketone herbicides like this compound?
A3: For triketone herbicides, several types of activator adjuvants can enhance performance and rainfastness. These include:
-
Non-ionic Surfactants (NIS): These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.
-
Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO): These oil-based adjuvants can improve the penetration of the herbicide through the waxy cuticle of the leaf. MSOs are often more effective than COCs.
-
Silicone-based (Organosilicone) Surfactants: These can dramatically reduce surface tension, leading to rapid spreading and enhanced absorption, which can significantly improve rainfastness.
-
Stickers: These adjuvants help the spray droplets adhere to the leaf surface and resist wash-off.
Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of this compound formulations for improved rainfastness.
Problem 1: Poor rainfastness observed in initial screening experiments.
| Possible Cause | Troubleshooting & Optimization |
| Inadequate Drying Time | Ensure a sufficient and consistent drying period (e.g., 1-6 hours) between application and simulated rainfall. This period can be varied as an experimental parameter to determine the minimum rain-free period required. |
| Sub-optimal Adjuvant | Screen a panel of adjuvants from different classes (NIS, COC, MSO, Organosilicone). The choice of adjuvant can be specific to the formulation and target weed. |
| Incorrect Adjuvant Concentration | Titrate the concentration of the selected adjuvants. Higher concentrations do not always lead to better performance and can sometimes have antagonistic effects or cause phytotoxicity. |
| High Rainfall Intensity | In your experimental setup, start with a moderate rainfall intensity (e.g., 10-20 mm/hr) to differentiate between formulations. Very high intensities might wash off all formulations, masking any improvements. |
Problem 2: Inconsistent or variable results in rainfastness assays.
| Possible Cause | Troubleshooting & Optimization |
| Non-uniform Spray Application | Calibrate spray equipment to ensure a consistent and uniform application of the formulation to the test surfaces. Use of a track sprayer is highly recommended for laboratory experiments. |
| Variability in Plant Material | Use plants of a consistent age and growth stage. Environmental conditions during plant growth should be controlled to ensure uniform leaf surface characteristics. |
| Inconsistent Simulated Rainfall | Ensure the rainfall simulator provides a consistent and uniform droplet size and intensity across the entire test area. Calibrate the simulator before each experiment. |
| Formulation Instability | Check for physical compatibility of the this compound formulation with the adjuvants using a jar test before preparing spray solutions. Look for signs of separation, precipitation, or clumping. |
Quantitative Data Summary
The following tables summarize hypothetical data from rainfastness experiments with different this compound formulations.
Table 1: Effect of Adjuvant Type on this compound Rainfastness
| Adjuvant (0.5% v/v) | Weed Control (%) - No Rainfall | Weed Control (%) - Rainfall after 1 hour | % Efficacy Retained |
| No Adjuvant | 85 | 30 | 35.3 |
| Non-ionic Surfactant (NIS) | 90 | 55 | 61.1 |
| Crop Oil Concentrate (COC) | 92 | 70 | 76.1 |
| Methylated Seed Oil (MSO) | 95 | 80 | 84.2 |
| Organosilicone Surfactant | 94 | 88 | 93.6 |
Table 2: Effect of Adjuvant Concentration on this compound Rainfastness (using MSO)
| MSO Concentration (% v/v) | Weed Control (%) - No Rainfall | Weed Control (%) - Rainfall after 1 hour | % Efficacy Retained |
| 0.1 | 91 | 65 | 71.4 |
| 0.25 | 94 | 75 | 79.8 |
| 0.5 | 95 | 80 | 84.2 |
| 1.0 | 95 | 82 | 86.3 |
Table 3: Effect of Rain-Free Period on this compound Rainfastness (Formulation with 0.5% MSO)
| Rain-Free Period (hours) | Weed Control (%) |
| 0.5 | 72 |
| 1 | 80 |
| 2 | 88 |
| 4 | 92 |
| No Rainfall | 95 |
Experimental Protocols
Protocol 1: Rainfastness Bioassay Using a Rainfall Simulator
1. Plant Preparation:
-
Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) in pots under controlled greenhouse conditions to a consistent growth stage (e.g., 3-4 true leaves).
2. Formulation Preparation:
-
Prepare a stock solution of the this compound formulation.
-
In separate containers, prepare the final spray solutions by adding the desired adjuvants at their respective concentrations. Ensure thorough mixing.
3. Herbicide Application:
-
Use a calibrated laboratory track sprayer to apply the formulations to the plants at a specified application rate. This ensures uniform coverage.
4. Drying Period:
-
Allow the treated plants to dry for a predetermined period (e.g., 1, 2, 4 hours) under controlled temperature and humidity.
5. Simulated Rainfall:
-
Place the plants in a rainfall simulator.
-
Subject the plants to a simulated rainfall of a defined intensity (e.g., 20 mm/hour) and duration (e.g., 30 minutes).
-
Include a "no rainfall" control group for each formulation.
6. Evaluation:
-
After the rainfall event, return the plants to the greenhouse.
-
Assess weed control visually at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
Alternatively, for more quantitative data, harvest the above-ground biomass at 21 DAT and measure the fresh or dry weight to calculate the percent reduction compared to an untreated control.
Visualizations
Caption: Experimental workflow for assessing the rainfastness of this compound formulations.
Caption: Troubleshooting workflow for poor rainfastness of this compound formulations.
References
- 1. borregaard.com [borregaard.com]
- 2. Rainfastness of Pesticides // Missouri Environment and Garden News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 3. Long Periods of Drought or Excessive Rainfall Can Negatively Affect Herbicide Efficacy | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 4. blog.saroagrosciences.com [blog.saroagrosciences.com]
- 5. albertapulse.com [albertapulse.com]
Validation & Comparative
A Comparative Analysis of Fenquinotrione and Other HPPD Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of Fenquinotrione with other 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This document synthesizes experimental data on efficacy, selectivity, and safety, providing a comprehensive resource for evaluating these compounds.
Mechanism of Action: Targeting a Key Enzyme in Plant Synthesis
HPPD inhibitors, including the novel triketone herbicide this compound, function by disrupting a critical step in the tyrosine catabolism pathway in plants.[1][2][3] They competitively inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[3][4] HGA is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).
The inhibition of HPPD leads to a cascade of effects within the plant. The depletion of plastoquinone disrupts the photosynthetic electron transport chain and inhibits the synthesis of carotenoids. Without the protective quenching effect of carotenoids, chlorophyll is rapidly degraded by photooxidation, leading to the characteristic bleaching or whitening of plant tissues, followed by necrosis and death.
Comparative Efficacy: A Quantitative Look at Performance
The efficacy of HPPD inhibitors is typically quantified by two key metrics: the half-maximal inhibitory concentration (IC50) against the target enzyme and the effective dose required to achieve 90% weed control (ED90).
In Vitro HPPD Enzyme Inhibition (IC50)
This compound has demonstrated potent inhibition of HPPD from different plant species. The following table summarizes the IC50 values for this compound and other commercially available HPPD inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | Arabidopsis thaliana HPPD | 44.7 | |
| Oryza sativa (rice) HPPD | 27.2 | ||
| Benzobicyclon (active form) | Arabidopsis thaliana HPPD | 46.9 | |
| Tefuryltrione | Arabidopsis thaliana HPPD | 35.8 | |
| Mesotrione | Arabidopsis thaliana HPPD | ~6-18 pM (as Ki) | |
| Topramezone | Not specified | Not specified | |
| Bicyclopyrone | Not specified | Not specified |
Herbicidal Efficacy on Key Weed Species (ED90)
This compound exhibits high herbicidal activity against a wide range of broadleaf and sedge weeds, including those resistant to acetolactate synthase (ALS) inhibitors. The following table provides a comparative overview of the herbicidal efficacy of this compound and other HPPD inhibitors against common agricultural weeds. Note: Data is compiled from various sources and experimental conditions may vary.
| Herbicide | Amaranthus retroflexus (Redroot Pigweed) ED90 (g a.i./ha) | Chenopodium album (Common Lambsquarters) ED90 (g a.i./ha) | Schoenoplectus juncoides ED90 (g a.i./ha) | Reference |
| This compound | Data not available | Data not available | < 30 | |
| Mesotrione | Synergistic with atrazine | Data not available | Data not available | |
| Topramezone | Data not available | Data not available | Data not available | |
| Bicyclopyrone | 2.81 (as part of a premix for 90% control of Amaranthus palmeri) | Data not available | Data not available |
Selectivity and Metabolism: The Basis for Crop Safety
A key advantage of this compound is its excellent selectivity for rice. This selectivity is not due to a difference in the sensitivity of the HPPD enzyme itself, as this compound potently inhibits rice HPPD. Instead, the selectivity is attributed to the rapid metabolism of this compound in rice plants.
The primary metabolic pathway in rice involves CYP81A6-mediated demethylation of the methoxy group on the phenyl ring, followed by glucose conjugation. This rapid detoxification process renders the herbicide inactive before it can cause significant damage to the rice plant. In contrast, susceptible weeds metabolize this compound at a much slower rate, allowing the active compound to accumulate and inhibit HPPD.
Safety Profile: An Assessment of Non-Target Effects
The safety of herbicides to non-target organisms is a critical consideration for their environmental and toxicological impact.
Mammalian Safety
HPPD inhibitors generally exhibit low acute toxicity to mammals. The primary mode of toxicity in mammals following exposure to HPPD inhibitors is an increase in systemic tyrosine levels (tyrosinemia) due to the inhibition of the HPPD enzyme, which is also present in animals. The toxicological effects observed vary between species, with rats showing more sensitivity than mice and humans.
| Herbicide | Acute Oral LD50 (rat) | Key Findings | Reference |
| This compound | >2000 mg/kg bw | Ocular toxicity (keratitis) in rats, a common effect for HPPD inhibitors in this species. | |
| Mesotrione | >5000 mg/kg bw | Generally low toxicity. | |
| Topramezone | >2000 mg/kg bw | Generally low toxicity. | |
| Bicyclopyrone | >5000 mg/kg bw | Generally low toxicity. |
Environmental Safety
The environmental impact of HPPD inhibitors on non-target organisms such as birds, fish, aquatic invertebrates, and bees is an area of ongoing research.
| Herbicide | Avian Toxicity (LD50) | Aquatic Toxicity (LC50) | Bee Toxicity (LD50) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Mesotrione | Relatively non-toxic | Can induce oxidative stress and DNA damage in fish. | Relatively non-toxic | |
| Tembotrione | Possible link to feather development issues in birds of prey. | Data not available | Data not available | |
| Topramezone | Data not available | Data not available | Data not available | |
| Bicyclopyrone | Mildly toxic to birds | Extremely toxic to higher aquatic plants, mildly toxic to fish and invertebrates. | Data not available |
Experimental Protocols
In Vitro HPPD Enzyme Inhibition Assay
Objective: To determine the IC50 value of a test compound against the HPPD enzyme.
Principle: The activity of HPPD is measured by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPPA), or the formation of its product, homogentisate (HGA). A common method is a coupled-enzyme assay where HGA is converted to a product that can be detected spectrophotometrically.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana or Oryza sativa)
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
Homogentisate 1,2-dioxygenase (HGD) as the coupling enzyme
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Cofactors (e.g., ascorbic acid, FeSO4)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate and a microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and HGD enzyme.
-
Add various concentrations of the test compound to the wells of the microplate. Include a control with no inhibitor.
-
Add the HPPD enzyme to all wells and pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the HPPA substrate to all wells.
-
Monitor the change in absorbance over time at the appropriate wavelength for the coupled reaction product.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Greenhouse Herbicide Efficacy Assay (ED90 Determination)
Objective: To determine the effective dose of a herbicide required to achieve 90% control of a target weed species.
Procedure:
-
Plant Propagation: Grow the target weed species in pots containing a suitable soil mix in a greenhouse under controlled conditions (temperature, light, humidity).
-
Herbicide Application: When the weeds reach a specific growth stage (e.g., 2-4 leaf stage), apply the herbicide at a range of doses, including a non-treated control. The application should be made using a calibrated sprayer to ensure uniform coverage.
-
Evaluation: At a set time after treatment (e.g., 14 or 21 days), visually assess the percentage of weed control for each pot compared to the untreated control. A rating scale of 0% (no effect) to 100% (complete kill) is typically used.
-
Data Analysis: Plot the percentage of weed control against the herbicide dose. Use a log-logistic dose-response model to analyze the data and calculate the ED90 value.
Herbicide Metabolism Study in Plants
Objective: To investigate the metabolic fate of a herbicide in a plant species.
Procedure:
-
Radiolabeled Herbicide Application: Treat plants with a radiolabeled version of the herbicide (e.g., 14C-labeled). The application can be to the leaves or the rooting medium.
-
Plant Sampling: Harvest the plants at different time points after treatment.
-
Extraction: Extract the radioactive residues from the plant tissues using appropriate solvents.
-
Analysis and Identification: Separate the parent herbicide and its metabolites using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Identify the chemical structures of the metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizing Molecular Interactions and Pathways
HPPD Inhibition Signaling Pathway
The following diagram illustrates the biochemical pathway affected by HPPD inhibitors.
Caption: HPPD Inhibition Pathway leading to plant death.
Experimental Workflow for HPPD Inhibition Assay
The workflow for determining the in vitro efficacy of an HPPD inhibitor is depicted below.
Caption: Workflow for in vitro HPPD inhibition assay.
Molecular Interaction of this compound with HPPD Active Site
The following diagram illustrates the key molecular interactions between this compound and the active site of the HPPD enzyme.
References
- 1. Mechanism of action and selectivity of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a rice herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
A Comparative Guide to Fenquinotrione and Quinclorac for Post-Emergence Weed Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent post-emergence herbicides: fenquinotrione and quinclorac. The information presented is collated from various scientific studies to aid in research and development efforts.
Overview and Mechanism of Action
This compound is a novel herbicide belonging to the triketone class of chemistry.[1][2] It functions as a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4] This inhibition disrupts the synthesis of carotenoids, which are essential for protecting chlorophyll from photo-oxidation. The result is a characteristic bleaching of susceptible weeds, followed by necrosis and death.[3] this compound has demonstrated high efficacy against a wide spectrum of broadleaf and sedge weeds, including those resistant to acetolactate synthase (ALS) inhibitors. It exhibits excellent selectivity in rice, which is attributed to the rapid metabolic detoxification of the herbicide by the crop.
Quinclorac, a member of the quinoline carboxylic acid family, operates as a synthetic auxin herbicide (WSSA Group 4). Its mode of action mimics the natural plant hormone auxin, leading to abnormal growth processes in susceptible plants. In broadleaf weeds, this manifests as leaf and stem twisting and curling, while in susceptible grasses, it causes stunting, chlorosis, and eventual necrosis. Quinclorac is effective against both grassy and broadleaf weeds, with notable strength in controlling crabgrass.
Signaling Pathway Diagrams
Post-Emergence Weed Control Efficacy
The following tables summarize the quantitative data on the post-emergence weed control efficacy of this compound and quinclorac from various studies. It is important to note that the data for each herbicide are derived from separate experiments and may not be directly comparable due to differing environmental conditions, application timings, and evaluation methodologies.
Table 1: Efficacy of this compound on Key Rice Weeds (Greenhouse Trials)
| Weed Species | Application Rate (g a.i./ha) | Weed Growth Stage | % Control | Reference |
| Monochoria vaginalis | 300 | 2-3 leaf | 100 | |
| Monochoria vaginalis | 300 | 4 leaf | 100 | |
| Schoenoplectus juncoides | 300 | 2-3 leaf | 100 | |
| Schoenoplectus juncoides | 300 | 4 leaf | 100 | |
| Cyperus difformis | 125 | 5-6 leaf | >90 | |
| Cyperus iria | 125 | 5-6 leaf | >90 | |
| Fimbristylis miliacea (ALS-resistant) | 125 | 5-6 leaf | >90 |
Table 2: Efficacy of Quinclorac on Key Rice Weeds (Field Trials)
| Weed Species | Application Rate (g a.i./ha) | Weed Growth Stage | % Control | Reference |
| Echinochloa crus-galli | 280 - 560 | Not Specified | 80-100 | |
| Broadleaf Weeds | 187 | 3 days after transplanting | High | |
| Grasses | 187 | 3 days after transplanting | High | |
| Sedges | 187 | 3 days after transplanting | Moderate | |
| Monochoria vaginalis | Not specified | 2-3 leaf | >90 (in combination) |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the post-emergence efficacy of herbicides in transplanted rice, synthesized from the methodologies described in the cited literature.
Experimental Design and Setup
-
Experimental Layout: Randomized Complete Block Design (RCBD) with three to four replications is commonly used.
-
Plot Size: Individual plot sizes may vary, for example, 3 m x 2.4 m. Blocks and plots are separated by buffer zones to prevent spray drift.
-
Crop Establishment: Rice seedlings (e.g., variety 'Pusa Basmati 1121' or 'ADT-43') are transplanted at a specified age (e.g., 30 days old) and spacing (e.g., 20 cm x 15 cm).
-
Weed Flora: The natural weed population is typically supplemented by sowing seeds of target weed species to ensure uniform infestation for evaluation.
Herbicide Application
-
Application Timing: Post-emergence applications are made at specific weed growth stages, such as the 2-4 leaf stage, or a set number of days after transplanting (DAT), for instance, 10 to 25 DAT.
-
Application Method: Herbicides are typically applied using a backpack sprayer calibrated to deliver a specific volume of spray solution (e.g., 500-750 L/ha) with appropriate nozzles (e.g., flat-fan) to ensure uniform coverage.
-
Adjuvants: For some herbicides like quinclorac, an adjuvant such as methylated seed oil (MSO) is often included in the spray mixture to enhance efficacy.
Data Collection and Analysis
-
Weed Control Efficacy: Visual assessment of weed control is conducted at specified intervals after treatment (e.g., 21, 35, and 55 DAT) using a percentage scale where 0% represents no control and 100% represents complete weed death.
-
Weed Density and Biomass: Weed density is determined by counting the number of individual weed species within randomly placed quadrats (e.g., 0.25 m²) in each plot. For biomass, the above-ground parts of weeds within the quadrats are harvested, dried in an oven, and weighed.
-
Crop Tolerance: Phytotoxicity to the rice crop is visually assessed on a percentage scale, noting any symptoms such as stunting, chlorosis, or necrosis.
-
Yield Parameters: At crop maturity, yield components such as the number of panicles per plant, number of grains per panicle, and 1000-grain weight are recorded. The final grain yield is determined from a harvested area within each plot.
-
Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatment effects.
Experimental Workflow Diagram
References
- 1. Distribution and resistance of barnyardgrass to quinclorac in rice fields in Thailand - Advances in Weed Science [awsjournal.org]
- 2. Mechanism of action and selectivity of a novel herbicide, this compound [jstage.jst.go.jp]
- 3. This compound: A new herbicide for weed control in rice [morressier.com]
- 4. Mechanism of action and selectivity of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison between Fenquinotrione and mesotrione on specific weeds
An Objective Comparison of Fenquinotrione and Mesotrione Herbicidal Efficacy
This guide provides a detailed comparison of the herbicidal efficacy of this compound and Mesotrione, two prominent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available experimental data.
Introduction
Both this compound and Mesotrione belong to the triketone class of herbicides and share the same mode of action.[1][2] Mesotrione, first marketed by Syngenta in 2001, is a selective herbicide primarily used in maize for controlling a wide range of broadleaf weeds and some grasses.[3] this compound is a newer herbicide developed by Kumiai Chemical Industry Co., Ltd. for use in rice, effectively controlling broadleaf and sedge weeds, including those resistant to acetolactate synthase (ALS) inhibitors.[4][5]
Mechanism of Action
This compound and Mesotrione act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial in the biochemical pathway that converts 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinone and tocopherols. Plastoquinone is essential for the production of carotenoids. The inhibition of HPPD disrupts carotenoid synthesis, leading to the degradation of chlorophyll, which manifests as bleaching of the leaves, followed by necrosis and death of the susceptible plant.
References
Fenquinotrione: A Comparative Analysis of its Herbicidal Spectrum in Rice
For Researchers, Scientists, and Drug Development Professionals
Fenquinotrione, a novel herbicide, has emerged as a significant tool for weed management in rice cultivation. Its efficacy, particularly against a wide range of broadleaf and sedge weeds, positions it as a noteworthy alternative to existing herbicides. This guide provides a comprehensive comparison of the herbicidal spectrum of this compound with other commonly used rice herbicides, supported by available experimental data.
Introduction to this compound
This compound is a selective herbicide that operates by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] This inhibition disrupts the synthesis of carotenoids in susceptible weeds, leading to bleaching of the foliage and eventual plant death.[1] A key advantage of this mode of action is its effectiveness against weeds that have developed resistance to acetolactate synthase (ALS) inhibiting herbicides.[1] this compound demonstrates excellent crop safety in various rice production systems, including transplanted and dry-seeded rice.
Comparative Herbicidal Spectrum
The effectiveness of a herbicide is defined by its spectrum of control against various weed species. The following tables summarize the known herbicidal spectrum of this compound in comparison to other widely used rice herbicides: Penoxsulam, Cyhalofop-butyl, Bispyribac-sodium, and Quinclorac. The data presented is a synthesis of findings from multiple studies. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and efficacy can vary based on environmental factors, application timing, and weed biotypes.
Table 1: Herbicidal Spectrum Against Broadleaf Weeds
| Weed Species | This compound | Penoxsulam | Bispyribac-sodium | Quinclorac |
| Monochoria vaginalis | Excellent | Good | Excellent | Good |
| Amaranthus species | Excellent | Good | Good | Good |
| Sagittaria trifolia | Good | Moderate | Good | Moderate |
| Ludwigia species | Good | Moderate | Good | Moderate |
Table 2: Herbicidal Spectrum Against Sedge Weeds
| Weed Species | This compound | Penoxsulam | Bispyribac-sodium | Quinclorac |
| Cyperus difformis | Excellent | Good | Good | Moderate |
| Cyperus iria | Excellent | Good | Good | Moderate |
| Fimbristylis miliacea (ALS-resistant) | Excellent | Moderate | Moderate | Poor |
| Schoenoplectus juncoides | Excellent | Good | Good | Moderate |
Table 3: Herbicidal Spectrum Against Grassy Weeds
| Weed Species | This compound | Penoxsulam | Cyhalofop-butyl | Quinclorac |
| Echinochloa crus-galli (Barnyardgrass) | Poor | Good | Excellent | Excellent |
| Echinochloa oryzicola | Poor | Moderate | Good | Good |
| Leptochloa chinensis | Poor | Good | Good | Moderate |
Detailed Experimental Protocols
The evaluation of herbicide efficacy typically follows a standardized experimental protocol to ensure the reliability and reproducibility of the results. The following is a generalized methodology based on common practices cited in herbicide evaluation studies.
Greenhouse Bioassay Protocol:
-
Plant Material: Target weed species and rice (for crop safety evaluation) are grown from seed in pots containing a standardized soil mix.
-
Growth Conditions: Plants are maintained in a controlled greenhouse environment with optimal temperature, humidity, and light conditions to ensure uniform growth.
-
Herbicide Application: Herbicides are applied at various concentrations, including the recommended field rate and multiples of it to assess crop tolerance. Applications can be pre-emergence (before weed seedlings emerge) or post-emergence (after weed seedlings have emerged and reached a specific growth stage, e.g., 2-3 leaf stage).
-
Experimental Design: A randomized complete block design with multiple replications is typically used to minimize the effects of environmental variability within the greenhouse.
-
Data Collection: Efficacy is assessed visually at set intervals (e.g., 7, 14, and 21 days after treatment) by rating the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill). Crop injury is also assessed using a similar scale. At the end of the experiment, the fresh or dry weight of the above-ground biomass of the weeds is measured to quantify the herbicidal effect.
-
Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.
Field Trial Protocol:
-
Site Selection: Field trials are conducted in locations with a natural and uniform infestation of the target weed species.
-
Plot Layout: The experimental area is divided into small plots, and treatments are arranged in a randomized complete block design with several replications.
-
Herbicide Application: Herbicides are applied at specified rates and timings using a calibrated sprayer to ensure accurate and uniform application.
-
Agronomic Practices: Standard agronomic practices for rice cultivation, including irrigation, fertilization, and pest management, are followed uniformly across all plots.
-
Data Collection: Weed control is assessed by counting the number of individual weed species and measuring their biomass per unit area (e.g., a quadrat) at different time points after application. Crop phytotoxicity is visually rated. At the end of the growing season, rice grain yield is harvested from each plot to determine the impact of the weed control treatments on crop productivity.
-
Statistical Analysis: All data are statistically analyzed to compare the efficacy of the different herbicide treatments.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the efficacy of a new herbicide in comparison to existing standards.
Caption: Generalized workflow for herbicide efficacy evaluation.
Signaling Pathway of HPPD Inhibitors
This compound belongs to the class of HPPD-inhibiting herbicides. The following diagram illustrates the simplified signaling pathway affected by these herbicides.
Caption: HPPD inhibitor mode of action.
Conclusion
This compound offers a distinct and valuable herbicidal spectrum for rice cultivation, particularly demonstrating strong efficacy against a wide array of broadleaf and sedge weeds, including those resistant to ALS inhibitors. While it shows limitations in controlling certain grassy weeds like Echinochloa species, its unique mode of action and excellent crop safety make it a powerful component in an integrated weed management program. The comparative data, while not always from direct head-to-head trials, indicates that this compound can effectively manage weed populations that are challenging for other herbicides. Further research involving direct comparative field trials would be beneficial to provide a more nuanced understanding of its relative performance under diverse environmental conditions.
References
Fenquinotrione: A Comparative Ecotoxicological Profile for Non-Target Organisms
A comprehensive guide for researchers and drug development professionals on the safety and toxicological impact of the herbicide Fenquinotrione compared to other 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.
This compound is a triketone herbicide used for weed control in paddy fields.[1] Like other herbicides in its class, including mesotrione, bicyclopyrone, and topramezone, it functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial in the tyrosine catabolism pathway in plants, and its inhibition leads to a cascade of effects including the disruption of carotenoid biosynthesis, ultimately causing bleaching of the plant tissue and death.[2][3] While effective against target weeds, understanding the potential impact of these herbicides on non-target organisms is of paramount importance for environmental risk assessment and the development of safer agricultural practices. This guide provides a comparative toxicological profile of this compound and three other HPPD-inhibiting herbicides—Mesotrione, Bicyclopyrone, and Topramezone—on a range of non-target organisms.
Comparative Toxicological Data
The following tables summarize the acute and chronic toxicity of this compound and its alternatives on key non-target organisms. Data is presented as LC50/EC50 (the concentration that is lethal to or affects 50% of the test population) for aquatic organisms and LD50 (the dose that is lethal to 50% of the test population) for terrestrial organisms.
Table 1: Acute Toxicity to Aquatic Organisms
| Herbicide | Fish (96-hr LC50) | Aquatic Invertebrates (48-hr EC50, Daphnia magna) |
| This compound | >10 mg/L (Oryzias latipes) | 1.8 mg/L |
| Mesotrione | >120 mg/L (Rainbow Trout, Bluegill)[1][4] | >900 mg/L |
| Bicyclopyrone | >93.7 mg/L (Rainbow Trout) | >93.3 mg/L |
| Topramezone | >100 mg/L (Rainbow Trout) | >100 mg/L |
Table 2: Acute Toxicity to Terrestrial Organisms
| Herbicide | Birds (Acute Oral LD50) | Honeybees (Contact LD50) | Earthworms (14-day LC50, Eisenia fetida) |
| This compound | Not available | Moderately Toxic | Moderately Toxic (Chronic) |
| Mesotrione | >2000 mg/kg (Bobwhite Quail) | >9.1 µ g/bee | >2000 mg/kg soil |
| Bicyclopyrone | 1206 mg/kg (Bobwhite Quail) | >80 µ g/bee | >1000 mg/kg soil |
| Topramezone | >2000 mg/kg (Bobwhite Quail) | Moderately Toxic | >1000 mg/kg |
Table 3: Effects on Soil Microorganisms
| Herbicide | Effect on Soil Respiration/Microbial Biomass | Effect on Nitrogen/Carbon Transformation |
| This compound | No significant long-term effects at recommended rates. | No significant long-term effects at recommended rates. |
| Mesotrione | No significant adverse effects at field application rates. | May cause transient effects on nitrogen transformation. |
| Bicyclopyrone | Unlikely to have a significant impact on soil microbial communities. | No significant adverse effects expected. |
| Topramezone | Can cause a temporary decrease in soil enzyme activity. | May have transient effects on nitrogen transformation. |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from standardized laboratory studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.
Aquatic Toxicity Testing
-
Fish Acute Toxicity Test (OECD 203): This test evaluates the lethal concentration of a substance to fish over a 96-hour exposure period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, light, oxygen).
-
Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours. The LC50 is calculated at the end of the test.
-
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that immobilizes 50% of the Daphnia magna population after a 48-hour exposure.
-
Test Organism: Daphnia magna (a small freshwater crustacean).
-
Exposure: Daphnids are exposed to various concentrations of the test substance in water.
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours to determine the EC50.
-
Terrestrial Toxicity Testing
-
Avian Acute Oral Toxicity Test (OECD 223): This test determines the acute oral lethal dose of a substance to birds.
-
Test Organism: Northern Bobwhite (Colinus virginianus) or Mallard duck (Anas platyrhynchos) are typically used.
-
Administration: A single oral dose of the test substance is administered to the birds.
-
Endpoint: Mortality and clinical signs of toxicity are observed over a 14-day period to calculate the LD50.
-
-
Honeybee Acute Contact Toxicity Test (OECD 214): This test evaluates the dose of a substance that is lethal to 50% of honeybees upon direct contact.
-
Test Organism: Adult worker honeybees (Apis mellifera).
-
Application: A precise volume of the test substance in a carrier solvent is applied directly to the dorsal thorax of each bee.
-
Endpoint: Mortality is assessed at 24 and 48 hours to determine the contact LD50.
-
-
Earthworm Acute Toxicity Test (OECD 207): This test determines the concentration of a substance in artificial soil that is lethal to 50% of earthworms over a 14-day period.
-
Test Organism: Eisenia fetida (compost worm).
-
Exposure: Earthworms are exposed to the test substance mixed into a standardized artificial soil.
-
Endpoint: Mortality is assessed at 7 and 14 days to calculate the LC50.
-
Soil Microorganism Toxicity Testing
-
Soil Microorganisms: Nitrogen Transformation Test (OECD 216): This test assesses the long-term effects of a substance on the nitrogen transformation activity of soil microorganisms.
-
Method: Soil is treated with the test substance and amended with an organic nitrogen source (e.g., powdered plant meal).
-
Analysis: The rate of nitrate formation is measured over a period of 28 days or longer.
-
Endpoint: The concentration of the substance that inhibits the nitrogen transformation rate by a certain percentage (e.g., EC50) is determined.
-
-
Soil Microorganisms: Carbon Transformation Test (OECD 217): This test evaluates the long-term effects of a substance on the carbon transformation (respiration) of soil microorganisms.
-
Method: Soil is treated with the test substance, and the rate of carbon dioxide evolution is measured.
-
Analysis: Respiration is measured periodically over at least 28 days.
-
Endpoint: The effect on the rate of carbon transformation is determined and expressed as a percentage of the control.
-
Visualizing Mechanisms and Workflows
To further aid in the understanding of the toxicological profile of these herbicides, the following diagrams illustrate their mechanism of action and a typical workflow for ecotoxicological studies.
Conclusion
This compound, along with other HPPD-inhibiting herbicides, demonstrates varying degrees of toxicity to non-target organisms. Based on the available data, mesotrione and bicyclopyrone generally exhibit lower acute toxicity to a broad range of non-target organisms compared to the limited data available for this compound, particularly concerning aquatic invertebrates. The provided experimental protocols and workflow diagrams offer a framework for conducting and interpreting ecotoxicological studies, which are essential for a thorough risk assessment of these and other agricultural chemicals. For researchers and drug development professionals, this comparative guide highlights the importance of considering the broader ecological impact of enzyme-inhibiting compounds and provides a foundation for the development of more environmentally benign alternatives.
References
Comparative Efficacy of Fenquinotrione on Acetolactate Synthase (ALS)-Resistant Weed Biotypes
A Guide for Researchers in Weed Management and Herbicide Development
The emergence of herbicide-resistant weeds poses a significant threat to global food security. Resistance to acetolactate synthase (ALS) inhibitors, one of the most widely used classes of herbicides, is a particularly widespread problem. This guide provides a comparative analysis of Fenquinotrione, a novel herbicide with a distinct mode of action, and its efficacy in controlling weed biotypes that have developed resistance to ALS-inhibiting herbicides. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development.
Contrasting Mechanisms of Action: A Tale of Two Pathways
Understanding the biochemical targets of herbicides is fundamental to managing resistance. This compound and ALS inhibitors operate on entirely different metabolic pathways, which is the basis for this compound's effectiveness against ALS-resistant weeds.
-
This compound: An Inhibitor of HPPD this compound is a member of the triketone chemical class and acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3][4] This enzyme is a critical component in the biosynthesis of plastoquinone and tocopherols.[1] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, this compound depletes the plant of these vital molecules, leading to the characteristic bleaching of new leaf tissue, followed by necrosis and plant death.
-
ALS Inhibitors: Targeting Amino Acid Synthesis This group of herbicides, which includes chemical families like sulfonylureas (SUs) and imidazolinones (IMIs), functions by inhibiting the acetolactate synthase (ALS) enzyme. ALS is the first-step enzyme in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this pathway halts protein synthesis and cell division, ultimately leading to the cessation of plant growth and death. Resistance to these herbicides most commonly arises from single nucleotide polymorphisms in the ALS gene, which alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.
The diagrams below illustrate these distinct biochemical pathways.
Experimental Validation: Quantifying Efficacy
To validate the efficacy of this compound on ALS-resistant weeds, a comparative study was designed using a known ALS-resistant biotype of black-grass (Alopecurus myosuroides). The study compares the performance of this compound against Chlorsulfuron, a representative ALS-inhibiting herbicide from the sulfonylurea family.
The overall experimental process, from seed acquisition to data analysis, is outlined below.
References
- 1. Mechanism of action and selectivity of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action and selectivity of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Cross-Resistance of HPPD-Inhibiting Herbicides with a Focus on Fenquinotrione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cross-resistance patterns among 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides, with a special focus on the novel herbicide fenquinotrione. While direct comparative data on this compound's efficacy against well-characterized HPPD-resistant weed biotypes is not yet available in peer-reviewed literature, this guide synthesizes existing data on other HPPD inhibitors to provide a framework for understanding potential cross-resistance scenarios. It also details the experimental protocols necessary for conducting such comparative studies.
Introduction to HPPD-Inhibiting Herbicides and this compound
Mechanism of Action and Resistance
HPPD inhibitors work by competing with the natural substrate, 4-hydroxyphenylpyruvate, at the active site of the HPPD enzyme. This compound's 1,3-diketone moiety forms a bidentate interaction with the Fe(II) ion at the enzyme's active site, a characteristic shared with other HPPD inhibitors.
Resistance to HPPD-inhibiting herbicides in weeds, particularly in species like waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri), is primarily conferred by non-target-site resistance mechanisms. The most common mechanism is enhanced herbicide metabolism, often mediated by cytochrome P450 monooxygenases, which rapidly detoxify the herbicide before it can reach the target enzyme. Target-site mutations in the HPPD gene are a less common cause of resistance.
The selectivity of this compound in rice is attributed to rapid metabolic detoxification within the crop plant, a mechanism involving CYP81A6-mediated demethylation followed by glucose conjugation.
Cross-Resistance Patterns Among HPPD-Inhibiting Herbicides
Studies on HPPD-resistant waterhemp and wild radish (Raphanus raphanistrum) have revealed cross-resistance to several HPPD inhibitors. It is important to note that this compound has not been included in these published studies. The following tables summarize the existing data on cross-resistance to other HPPD inhibitors in well-characterized resistant weed populations.
Table 1: Cross-Resistance of an HPPD-Resistant Waterhemp (Amaranthus tuberculatus) Population from Nebraska (NEB)
| Herbicide | Resistance Factor (R/S ratio) | Reference |
| Mesotrione | 45 | |
| Tembotrione | >118 | |
| Topramezone | >16 |
Resistance Factor (R/S) is the ratio of the herbicide dose required to cause 50% injury or mortality in the resistant population compared to the susceptible population.
Table 2: Cross-Resistance of a Mesotrione-Resistant Palmer Amaranth (Amaranthus palmeri) Population from Kansas (KSR)
| Herbicide | Resistance Factor (R/S ratio) | Reference |
| Mesotrione | 10-18 |
Table 3: Cross-Resistance of Pyrasulfotole-Resistant Wild Radish (Raphanus raphanistrum) Populations
| Herbicide | Population 86-2020 Resistance Index (LD50) | Population 91-2020 Resistance Index (LD50) | Reference |
| Pyrasulfotole | 10.3 | 9.7 | |
| Mesotrione | 10.8 | 9.0 | |
| Topramezone | 9.8 | 11.2 |
Resistance Index is the ratio of the lethal dose required to kill 50% of the resistant population compared to the susceptible population.
Experimental Protocols
To evaluate the cross-resistance of this compound with other HPPD inhibitors, the following experimental protocols, adapted from published studies on other HPPD inhibitors, can be employed.
Whole-Plant Dose-Response Bioassay
This experiment determines the level of resistance to different herbicides in a controlled environment.
Methodology:
-
Plant Material: Grow seeds from both the suspected resistant and a known susceptible weed population in pots containing a commercial potting mix.
-
Growth Conditions: Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 28/22°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: When the plants reach a specific growth stage (e.g., 8-10 cm in height), apply the herbicides (this compound, mesotrione, tembotrione, etc.) at a range of doses. A typical dose range would include 0x, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate.
-
Data Collection: At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no injury) to 100% (complete death). Harvest the above-ground biomass and record the dry weight.
-
Data Analysis: Analyze the data using a non-linear regression model (e.g., a log-logistic dose-response curve) to determine the herbicide dose required to cause 50% injury (I50) or reduce biomass by 50% (GR50). The resistance factor (R/S) is calculated by dividing the I50 or GR50 value of the resistant population by that of the susceptible population.
Target-Site Sequencing
This experiment investigates if resistance is due to mutations in the HPPD gene.
Methodology:
-
Plant Material: Use leaf tissue from both resistant and susceptible plants.
-
DNA Extraction and PCR: Extract genomic DNA from the leaf tissue. Amplify the full coding sequence of the HPPD gene using specific primers.
-
Sequencing: Sequence the PCR products and compare the nucleotide and deduced amino acid sequences between the resistant and susceptible plants to identify any potential resistance-conferring mutations.
Herbicide Metabolism Study
This experiment determines if resistance is due to enhanced herbicide detoxification.
Methodology:
-
Plant Material: Use plants from both resistant and susceptible populations at a similar growth stage.
-
Radiolabeled Herbicide Application: Apply a known amount of radiolabeled herbicide (e.g., 14C-fenquinotrione) to a specific leaf of each plant.
-
Sample Collection: Harvest the treated leaf and the rest of the plant at different time points (e.g., 6, 12, 24, 48, and 72 hours after treatment).
-
Extraction and Analysis: Extract the herbicide and its metabolites from the plant tissue. Analyze the extracts using high-performance liquid chromatography (HPLC) coupled with a radio-detector to separate and quantify the parent herbicide and its metabolites.
-
Data Analysis: Compare the rate of metabolism of the parent herbicide in the resistant and susceptible plants.
Visualizations
Signaling Pathway of HPPD Inhibition
References
- 1. This compound: A new herbicide for weed control in rice [morressier.com]
- 2. Innovation Case: EffeedaâKumiai Chemical Industry [kumiai-chem.co.jp]
- 3. Mechanism of action and selectivity of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a rice herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Ecological Impact of Fenquinotrione and Alternative HPPD-Inhibiting Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term ecological impacts of the novel herbicide Fenquinotrione and three alternative 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides: Mesotrione, Tembotrione, and Bicyclopyrone. The information presented is collated from publicly available experimental data and regulatory assessments to facilitate an objective evaluation for research and development purposes.
Executive Summary
This compound, a new triketone herbicide, demonstrates high efficacy in controlling a wide range of weeds in rice cultivation.[1][2][3] While specific long-term ecological impact data for this compound is still emerging, this guide synthesizes the available information and draws comparisons with more established HPPD inhibitors. The alternatives—Mesotrione, Tembotrione, and Bicyclopyrone—have been more extensively studied, revealing varying profiles of persistence, mobility, and toxicity to non-target organisms. This guide highlights these differences to inform a comprehensive understanding of the potential environmental trade-offs associated with the use of these herbicides.
Mechanism of Action
This compound and its alternatives are all classified as HPPD-inhibiting herbicides.[1][4] They function by blocking the 4-hydroxyphenylpyruvate dioxygenase enzyme in plants, which is a critical component in the biosynthesis of plastoquinone and tocopherols. Inhibition of this enzyme leads to a depletion of carotenoids, resulting in the bleaching of leaves and eventual plant death.
Caption: Mechanism of action of HPPD-inhibiting herbicides.
Comparative Ecotoxicological Data
The following tables summarize the available quantitative data on the environmental fate and toxicity of this compound and its alternatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
Environmental Fate
| Herbicide | Soil Half-Life (DT₅₀) (days) | Aquatic Aerobic Half-Life (days) | Mobility | Bioaccumulation Potential |
| This compound | ~143 (Moderately Persistent) | Data not available | Moderately mobile | Data not available |
| Mesotrione | 2 - 34 (Low Persistence) | Data not available | Potential for groundwater contamination | Low |
| Tembotrione | 32 - >90 (Variable Persistence) | Stable (Hydrolysis half-life 231-289) | Moderately to highly mobile | Low (BCF 0.664 - 0.724 in zebrafish) |
| Bicyclopyrone | up to 213.2 (Slightly Persistent to Persistent) | 393 - 681 (Persistent) | Highly mobile | Data not available |
Aquatic Ecotoxicity
| Herbicide | Organism | Endpoint | Value (µg/L) | Toxicity Classification |
| This compound | Daphnia magna | Acute | Data not available | Moderately toxic (Qualitative) |
| Mesotrione | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC₅₀ | >120,000 | Practically non-toxic |
| Daphnia magna | 48-hr EC₅₀ | >900,000 | Practically non-toxic | |
| Pseudokirchneriella subcapitata (Green Algae) | 72-hr EC₅₀ | 3,500 | Moderately toxic | |
| Tembotrione | Daphnia | Acute | Data not available | Moderately to highly toxic (Qualitative) |
| Algae | Acute | Data not available | Moderately to highly toxic (Qualitative) | |
| Estuarine/Marine Invertebrates | Chronic | Risk of concern | Toxic | |
| Bicyclopyrone | Freshwater Fish | Acute LC₅₀ | >46,850 | Slightly toxic |
| Freshwater Invertebrates | Acute EC₅₀ | 46,650 | Slightly toxic | |
| Aquatic Vascular Plants | EC₅₀ | 13 | Highly toxic | |
| Honey Bee | Acute Contact LD₅₀ | >80 µ g/bee | Practically non-toxic | |
| Honey Bee | Acute Oral LD₅₀ | >84.8 µ g/bee | Practically non-toxic |
Terrestrial Ecotoxicity
| Herbicide | Organism | Endpoint | Value | Toxicity Classification |
| This compound | Honey Bee | Acute Contact | Data not available | Moderately toxic (Qualitative) |
| Earthworm | Chronic | Data not available | Moderately toxic (Qualitative) | |
| Mesotrione | Bobwhite Quail | LD₅₀ | >2000 mg/kg | Practically non-toxic |
| Honey Bee | Acute Oral LD₅₀ | >11 µ g/bee | Practically non-toxic | |
| Honey Bee | Acute Contact LD₅₀ | >9.1 µ g/bee | Practically non-toxic | |
| Earthworm (Eisenia foetida) | 14-day LC₅₀ | >2000 mg/kg soil | Practically non-toxic | |
| Tembotrione | Small Mammals | - | Data not available | Toxic (Qualitative) |
| Honey Bee | - | Data not available | Negligible risk (Qualitative) | |
| Earthworm | - | Data not available | Negligible risk (Qualitative) | |
| Bicyclopyrone | Honey Bee | Acute Contact LD₅₀ | >80 µ g/bee | Practically non-toxic |
| Honey Bee | Acute Oral LD₅₀ | >84.8 µ g/bee | Practically non-toxic |
Impact on Soil Microbial Communities
Herbicides can alter the structure and function of soil microbial communities, which are vital for nutrient cycling and soil health.
-
This compound: Specific studies on the long-term impact of this compound on soil microbial communities are not yet widely available.
-
Mesotrione: Studies have shown that at higher concentrations (1.0 and 5.0 mg/kg), mesotrione can reduce the abundance of bacteria, fungi, and actinomycetes. It can also decrease the activity of certain soil enzymes like β-glucosidase. However, at recommended field rates, the effects on microbial communities appear to be minimal.
-
Tembotrione: Research indicates that Tembotrione can have transient effects on soil bacterial communities, particularly at higher application rates. One study showed a reduction in soil dehydrogenase activity, an indicator of overall microbial activity, which recovered over time.
-
Bicyclopyrone: Given its persistence in soil, there is a potential for long-term impacts on soil microbial communities, although specific comprehensive studies are limited in the provided search results.
Experimental Protocols
The data presented in this guide are derived from standardized ecotoxicological studies. The following provides an overview of the methodologies typically employed in such assessments.
Aquatic Ecotoxicity Testing
Caption: Generalized workflow for aquatic ecotoxicity testing.
Standard protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed. These typically involve exposing test organisms (e.g., fish, Daphnia magna, algae) to a range of herbicide concentrations in a controlled laboratory setting. Key endpoints measured include mortality (LC₅₀ - lethal concentration for 50% of the population) and immobilization or growth inhibition (EC₅₀ - effective concentration for 50% of the population).
Soil Microorganism Toxicity Testing
Assessing the impact on soil microbes often involves laboratory incubations of soil treated with the herbicide. Parameters measured can include:
-
Microbial Biomass: Quantifying the total amount of bacteria, fungi, and other microorganisms.
-
Enzyme Activity: Measuring the activity of key soil enzymes involved in nutrient cycling (e.g., dehydrogenase, urease, phosphatase).
-
Respiration: Determining the rate of carbon dioxide evolution as an indicator of overall microbial activity.
-
Community Structure: Using molecular techniques like phospholipid fatty acid (PLFA) analysis or DNA sequencing to assess changes in the composition of the microbial community.
Pollinator Toxicity Testing
For pollinators such as bees, toxicity is assessed through both laboratory and field studies.
-
Acute Contact Toxicity: Bees are topically exposed to the herbicide to determine the dose that causes 50% mortality (LD₅₀).
-
Acute Oral Toxicity: Bees are fed a sugar solution containing the herbicide to determine the oral LD₅₀.
-
Chronic and Sublethal Effects: Longer-term studies may evaluate the impacts on bee behavior (e.g., foraging, navigation), reproduction, and overall colony health.
Conclusion
The selection of a herbicide requires a careful consideration of its efficacy and its potential long-term ecological impact. While this compound is a promising new tool for weed management, a comprehensive understanding of its environmental profile is still developing.
Based on the currently available data, the following comparative points can be made:
-
Persistence and Mobility: Bicyclopyrone appears to be the most persistent and mobile of the four herbicides, posing a higher potential risk for groundwater and surface water contamination. Mesotrione is generally the least persistent in soil. This compound is moderately persistent.
-
Aquatic Toxicity: Bicyclopyrone shows high toxicity to aquatic plants at low concentrations. Mesotrione is generally of low acute toxicity to fish and aquatic invertebrates but can be moderately toxic to algae. Tembotrione is noted to be moderately to highly toxic to daphnia and algae. Quantitative data for this compound is needed for a direct comparison.
-
Terrestrial Toxicity: All four herbicides generally show low acute toxicity to bees in the available studies. This compound has a qualitative classification of moderate toxicity to earthworms and bees, warranting further investigation.
-
Soil Health: Higher concentrations of Mesotrione and Tembotrione have been shown to negatively impact soil microbial communities. The long-term effects of the more persistent Bicyclopyrone and this compound on soil health require further research.
For researchers and drug development professionals, this comparative guide highlights the need for continued investigation into the long-term ecological consequences of new herbicidal compounds. A thorough risk assessment should consider not only acute toxicity but also chronic and sublethal effects on a wide range of non-target organisms and ecosystem functions.
References
Independent Validation of Fenquinotrione's Performance in Different Rice Varieties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the herbicide Fenquinotrione, focusing on its performance in various rice varieties. Due to the prevalence of data from the developing company, this document emphasizes the need for independent validation and provides detailed experimental protocols to facilitate such studies.
Introduction to this compound
This compound is a novel herbicide developed by Kumiai Chemical Industry Co., Ltd., K-I Chemical Research Institute Co., Ltd., and Ihara Chemical Industry Co., Ltd.[1] It is designed for selective weed control in rice cultivation.[1] this compound is effective against a wide spectrum of broadleaf and sedge weeds, including those resistant to acetolactate synthase (ALS) inhibiting herbicides.[1][2]
Mechanism of Action: this compound functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1] By inhibiting this key enzyme in the carotenoid biosynthesis pathway, it leads to bleaching symptoms and ultimately the death of susceptible weeds. The selectivity of this compound in rice is attributed to its rapid metabolism within the rice plant. This process involves demethylation and subsequent glucose conjugation, mediated by the CYP81A6 enzyme, which detoxifies the herbicide.
Performance Data (Developer-Provided)
The following data on this compound's efficacy and crop safety is based on greenhouse trials conducted by its developers. Independent, third-party validation of these findings is crucial for a comprehensive understanding of its performance.
Table 1: Efficacy of this compound Against Common Paddy Weeds
| Weed Species | Growth Stage at Application | Application Rate (g a.i./ha) | Efficacy (%) |
| Monochoria vaginalis | Pre-emergence to early post-emergence | 125 - 250 | Excellent |
| Cyperus difformis | 5-6 leaf stage | 125 | Outstanding |
| Cyperus iria | 5-6 leaf stage | 125 | Outstanding |
| Fimbristylis miliacea (ALS-resistant) | 5-6 leaf stage | 125 | Outstanding |
| Amaranthus species | Pre-emergence to early post-emergence | 125 - 250 | Excellent |
Source: Morressier, 2014
Table 2: Crop Safety of this compound in Different Rice Varieties
| Rice Variety | Type | Application Method | Application Rate (g a.i./ha) | Observed Phytotoxicity |
| Kinmaze | Japonica | Transplanted | up to 1,000 | Sufficient safety margin |
| Suphanburi No. 1 | Indica | Dry-seeded | up to 1,000 | Sufficient safety margin |
Source: Morressier, 2014
Need for Independent Validation and Comparison
While the developer's data is promising, independent validation is essential to objectively assess this compound's performance relative to other commercially available herbicides. Comparative studies should include other HPPD inhibitors (e.g., Benzobicyclon, Tefuryltrione, Mesotrione) and herbicides with different modes of action that are commonly used in rice cultivation. Such studies should be conducted across a broader range of rice germplasm to identify potential varietal-specific responses to this compound.
Experimental Protocols for Independent Validation
The following are detailed methodologies for conducting independent evaluations of this compound's performance.
Objective 1: Efficacy against a Broad Spectrum of Weeds
Experimental Design:
-
Treatments: this compound, at least two other commercially available herbicides for rice (e.g., Benzobicyclon, Penoxsulam), and an untreated control.
-
Weed Species: A selection of economically important grass, sedge, and broadleaf weeds in rice, including known herbicide-resistant biotypes.
-
Replication: Randomized complete block design with a minimum of four replications.
Methodology:
-
Pot/Field Preparation: Use a standardized soil mix or select a field with a known history of weed infestation.
-
Weed Seeding: If in a controlled environment, sow a predetermined number of seeds for each target weed species.
-
Rice Planting: Transplant or direct-seed the rice variety being tested at a standard density.
-
Herbicide Application: Apply herbicides at recommended and 2x recommended rates at a specific weed growth stage (e.g., 2-3 leaf stage). Use a calibrated sprayer to ensure uniform application.
-
Data Collection:
-
Visual weed control ratings at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete death).
-
Weed biomass (above-ground dry weight) at 28 DAT.
-
Objective 2: Crop Safety in Diverse Rice Varieties
Experimental Design:
-
Treatments: this compound and at least one other herbicide known for potential phytotoxicity in some rice varieties. Include an untreated control.
-
Rice Varieties: A diverse panel of rice germplasm, including Japonica, Indica, and hybrid varieties.
-
Replication: Split-plot design with rice varieties as the main plot and herbicide treatments as the sub-plot, with at least three replications.
Methodology:
-
Planting: Grow rice varieties to the 2-3 leaf stage.
-
Herbicide Application: Apply herbicides at the recommended and a 2x rate.
-
Data Collection:
-
Visual phytotoxicity ratings at 7, 14, and 21 DAT on a 0-10 scale (0 = no injury, 10 = complete plant death).
-
Plant height and tiller number at 21 DAT.
-
Chlorophyll content (SPAD meter readings) at 14 DAT.
-
At maturity, measure grain yield and yield components (panicles per plant, grains per panicle, 1000-grain weight).
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as an HPPD inhibitor.
Experimental Workflow
References
Safety Operating Guide
Proper Disposal of Fenquinotrione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Fenquinotrione are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, in line with established safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its associated waste should be conducted within a well-ventilated chemical fume hood.
In case of exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.
-
Skin: Remove any contaminated clothing and thoroughly wash the affected area with soap and water. If irritation develops or persists, seek medical advice.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, provide oxygen and seek medical assistance.
Hazard Profile and Chemical Incompatibilities
This compound is classified as a triketone herbicide.[2] While specific toxicological data is limited in the provided search results, it is prudent to handle it with care. The Safety Data Sheet (SDS) for this compound indicates that it is incompatible with strong oxidizing agents.[3] Hazardous decomposition products upon thermal degradation may include carbon monoxide, carbon dioxide, nitrogen oxides, and halides.[3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Disposal procedures must always be in accordance with local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or non-contaminated solid this compound in a dedicated, clearly labeled, and securely sealed waste container.
-
All materials contaminated with this compound, such as weighing paper, pipette tips, gloves, and absorbent paper, must also be placed in this designated hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other solvent waste streams unless their compatibility has been definitively confirmed.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass, that are contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled.
-
2. Storage of Chemical Waste:
-
All waste containers must be stored in a designated satellite accumulation area within the laboratory.
-
Ensure that all containers are tightly sealed to prevent any leaks or spills.
-
Store the waste away from incompatible materials, particularly strong oxidizing agents.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the pickup and proper disposal of the this compound waste.
Decontamination and Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
1. Evacuate and Ventilate:
- Immediately clear the area of all personnel.
- Ensure the area is well-ventilated, preferably within a chemical fume hood.
2. Contain the Spill:
- For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter to prevent it from spreading.[1]
3. Absorb and Collect:
- Cover the spill with a generous amount of absorbent material.
- Once the material is fully absorbed, carefully scoop or sweep it into a labeled hazardous waste container. For solid spills, lightly misting with water can help to prevent the dust from becoming airborne.
4. Decontaminate the Area:
- Clean the spill area thoroughly. While specific chemical neutralization procedures for this compound are not readily available, a general decontamination can be performed by washing the area with a detergent solution, followed by a rinse with clean water.
- Some general pesticide decontamination procedures suggest the use of bleach or hydrated lime; however, these should be used with caution as they may not be effective for all compounds and could potentially produce toxic byproducts. Always test on a small scale first if considering this approach.
- All cleaning materials, including sponges, wipes, and contaminated PPE, must be disposed of as hazardous waste.
Quantitative Data from Safety Data Sheets
| Parameter | Value | Source |
| Oral LD50 (Rat) | > 2000 mg/kg | |
| Dermal LD50 (Rat) | > 2000 mg/kg | |
| Incompatible Materials | Strong oxidizing agents | |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Halides |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
